Technical Documentation Center

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride

Core Science & Biosynthesis

Foundational

Stereochemical and Conformational Profiling of (S)-1-Methylpiperidine-2-carboxylic Acid Hydrochloride: A Technical Guide

Executive Summary (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride—often referred to as L-N-methylpipecolic acid hydrochloride—is a critical chiral building block in modern medicinal chemistry. Its structural frame...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride—often referred to as L-N-methylpipecolic acid hydrochloride—is a critical chiral building block in modern medicinal chemistry. Its structural framework is heavily utilized in the synthesis of local anesthetics (e.g., mepivacaine, ropivacaine) and complex antimitotic agents such as tubulysins. Understanding the exact stereochemical architecture and conformational dynamics of this molecule is paramount for drug development professionals, as the spatial orientation of its substituents directly dictates receptor binding affinity and pharmacokinetic stability.

This whitepaper provides an in-depth analysis of the stereochemistry of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride, the causality behind its salt formation, and the self-validating analytical workflows required to confirm its three-dimensional structure.

Stereochemical Architecture & Conformational Dynamics

The (S)-Configuration and Chair Conformation

The core of the molecule is a piperidine ring, which overwhelmingly adopts a chair conformation in solution and solid states to minimize torsional strain. The absolute configuration at the C2 position is (S). In a standard piperidine chair, substituents can occupy either axial or equatorial positions. The bulky carboxylic acid group at C2 strongly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons at C4 and C6.

Causality of Hydrochloride Salt Formation: Arresting Nitrogen Inversion

In its free base form, the nitrogen atom of N-methylpipecolic acid possesses a lone pair of electrons that undergoes rapid pyramidal inversion at room temperature. This dynamic equilibrium means the N-methyl group rapidly flips between axial and equatorial positions, rendering the nitrogen atom a non-fixed stereocenter. Furthermore, the free base is highly susceptible to N-oxidation by metabolic enzymes, a pathway well-documented in studies evaluating the.

To utilize this molecule reliably in peptide coupling—such as the synthesis of tubulysin analogues detailed in —researchers purposefully convert it to the hydrochloride salt .

The Causality: Protonation of the nitrogen atom serves three critical functions:

  • Stereocenter Locking: The addition of the proton utilizes the nitrogen's lone pair, arresting pyramidal inversion and fixing the nitrogen as a stable stereocenter.

  • Thermodynamic Control: Upon protonation, the thermodynamically favored diastereomer crystallizes. To minimize steric strain, both the C2-carboxylate and the N-methyl group adopt equatorial positions , placing the newly added proton in the axial position.

  • Chemical Stability: The salt form prevents spontaneous N-oxidation and minimizes the risk of base-catalyzed racemization at the C2 chiral center.

ConformationalDynamics FB_Ax Free Base N-Me Axial (Unstable) FB_Eq Free Base N-Me Equatorial (Thermodynamic) FB_Ax->FB_Eq Rapid N-Inversion (Room Temp) Salt_Eq HCl Salt N-Me Equatorial Locked Stereocenter FB_Eq->Salt_Eq + HCl Protonation Arrests Inversion

Conformational equilibrium of the piperidine ring and stereocenter locking via protonation.

Quantitative Conformational Data

The thermodynamic preferences of the substituents dictate the overall stability of the molecule. Table 1 summarizes these parameters.

ParameterFree Base (N-Me Axial)Free Base (N-Me Equatorial)Hydrochloride Salt
Nitrogen Inversion Rapid (Dynamic)Rapid (Dynamic)Arrested (Locked)
C2-Carboxylate Position EquatorialEquatorialEquatorial
N-Methyl Position AxialEquatorialEquatorial
1,3-Diaxial Strain High (N-Me vs C3/C5 H)LowLow
Relative Stability DisfavoredFavoredHighly Stable (Crystalline)

Table 1: Conformational and thermodynamic parameters of (S)-1-Methylpiperidine-2-carboxylic acid.

Self-Validating Analytical Workflows for Stereochemical Validation

To ensure the scientific integrity of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride before its use as a chiral auxiliary or API starting material, a multi-modal analytical workflow is mandatory. The following protocols are designed as self-validating systems, ensuring that false positives in stereochemical assignment are eliminated.

Protocol 1: Chiral HPLC for Enantiomeric Purity (ee Determination)

Enantiomeric excess (ee) must be strictly validated to prevent the introduction of the (R)-enantiomer, which alters the biological activity of downstream products. This method builds upon the chromatographic principles utilized in .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the (S)-1-methylpiperidine-2-carboxylic acid hydrochloride in 1.0 mL of the mobile phase (Methanol:Water, 80:20 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a Chirobiotic T column (or equivalent teicoplanin-based chiral stationary phase). Equilibrate with the mobile phase at a flow rate of 1.0 mL/min for 45 minutes until the baseline stabilizes.

  • System Suitability (Self-Validation Step): Inject 10 µL of a racemic mixture of (R/S)-1-methylpiperidine-2-carboxylic acid. Confirm baseline resolution (Rs > 1.5) between the two enantiomeric peaks.

  • Sample Injection: Inject 10 µL of the prepared (S)-enantiomer sample.

  • Detection & Analysis: Monitor UV absorbance at 210 nm. Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC) for the (S) peak versus any detectable (R) peak. A standard of >99% ee is required for pharmaceutical applications.

Protocol 2: 2D NMR (NOESY) for Solution-State Conformation

To confirm the axial/equatorial relationship of the N-methyl group relative to the C2-carboxylate in solution, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. This aligns with conformational analysis techniques described in.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the hydrochloride salt in 0.6 mL of Methanol- d4​ (to maintain the protonated state and prevent rapid exchange of the N-H proton). Transfer to a 5 mm NMR tube.

  • Instrument Calibration (Self-Validation Step): Run a standard 1D 1 H NMR to ensure proper shimming (line width at half height < 1 Hz) and to calibrate the 90-degree pulse width.

  • Acquisition: Acquire a 2D 1 H- 1 H NOESY spectrum on a 400 MHz (or higher) spectrometer. Use a mixing time ( τm​ ) of 300–500 ms, optimized for the molecular weight of the small molecule.

  • Processing: Apply a 90-degree shifted sine-bell window function in both dimensions. Zero-fill the data to a 2K x 2K matrix and apply baseline correction.

  • Interpretation: Analyze the cross-peaks. The C2-proton (axial) will show strong NOE correlations to the axial protons at C4 and C6. If the N-methyl group is equatorial, it will lack a strong NOE cross-peak with the axial C2-proton, confirming the trans-diaxial-like relationship between the axial C2-proton and the axial N-H proton.

AnalyticalWorkflow Start Stereochemical Validation Protocol HPLC Chiral HPLC (Enantiomeric Purity) Start->HPLC NMR 2D NMR (NOESY) (Solution Conformation) Start->NMR XRD X-Ray Crystallography (Absolute Configuration) Start->XRD HPLC_Out >99% ee Confirmation HPLC->HPLC_Out NMR_Out Axial/Equatorial Proton Distances NMR->NMR_Out XRD_Out Solid-State 3D Coordinates XRD->XRD_Out

Multi-modal analytical workflow for validating the stereochemistry of chiral piperidines.

Conclusion

The stereochemistry of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride is defined by its (S)-configured C2 center and a thermodynamically locked chair conformation where both the bulky carboxylate and the N-methyl group occupy equatorial positions. By utilizing the hydrochloride salt, researchers arrest nitrogen inversion, ensuring a rigid, stable stereocenter necessary for high-fidelity peptide synthesis and drug development. Adherence to rigorous, self-validating analytical protocols guarantees the structural integrity required for advanced pharmacological applications.

References

  • Structure–Cytotoxicity Relationships of Analogues of N14-Desacetoxytubulysin H Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse Source: Chemical Research in Toxicology (PMC / NIH) URL:[Link][2]

  • Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

  • Studies on the selectivity of proline hydroxylases reveal new substrates including bicycles Source: Bioorganic Chemistry (PMC / NIH) URL:[Link][4]

Sources

Exploratory

Physicochemical Profiling and Synthetic Workflows of (S)-1-Methylpiperidine-2-carboxylic Acid Hydrochloride

Executive Summary (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (CAS: 136312-85-1) is a highly specialized chiral building block utilized extensively in modern pharmaceutical synthesis[][2]. Characterized by its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (CAS: 136312-85-1) is a highly specialized chiral building block utilized extensively in modern pharmaceutical synthesis[][2]. Characterized by its rigid piperidine ring and a defined (S)-stereocenter, it serves as an indispensable precursor for enantiopure local anesthetics—most notably (S)-mepivacaine (levomepivacaine) and related pipecoloxylidides[2][3]. This technical guide provides an in-depth analysis of its physicochemical properties, structural advantages, and detailed synthetic protocols, offering a comprehensive and self-validating framework for drug development professionals.

Physicochemical Profiling & Structural Analysis

The physicochemical stability of a chiral intermediate dictates its utility and behavior in large-scale synthesis. The hydrochloride salt of (S)-1-methylpiperidine-2-carboxylic acid is preferred over its free base counterpart due to enhanced crystallinity, resistance to oxidative degradation, and precise stoichiometry[2].

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 136312-85-1Specific to the (S)-enantiomer hydrochloride salt[].
Molecular Formula C₇H₁₄ClNO₂Defines the stoichiometric mass for synthetic scaling[2][4].
Molecular Weight 179.64 g/mol Critical for calculating molar equivalents in reactions[2][4].
Melting Point 208–212 °CHigh melting point indicates a stable, highly crystalline lattice[2][4].
Boiling Point 246.1 °C (Free base)Relevant for distillation of the free base if required[4].
Density 1.103 g/cm³ (Free base)Influences solvent displacement in large-scale reactors[4].
Flash Point 102.6 °CKey safety parameter for industrial storage and handling[4].
Stereochemistry (S)-enantiomerEssential for binding affinity to biological targets[2].

Causality in Physical State: The high melting point (208–212 °C) is indicative of a strong ionic crystal lattice formed by the hydrochloride salt, which prevents hygroscopicity—a common issue with free-base piperidine derivatives[2][4]. This ensures accurate mass measurement during the critical esterification steps of drug synthesis.

Synthetic Utility: The Pathway to Enantiopure Anesthetics

The primary industrial application of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride is the synthesis of enantiopure (S)-mepivacaine[3][5]. The reaction relies on the conversion of the carboxylic acid to an ethyl ester, followed by a Grignard-mediated amidation with 2,6-xylidine[5][6].

Why Grignard Amidation? Direct amidation of carboxylic acids with 2,6-xylidine is thermodynamically unfavorable due to the severe steric hindrance imposed by the two ortho-methyl groups on the aniline ring[3][5]. By converting the amine to a magnesium anilide complex using ethylmagnesium bromide, the nucleophilicity of the nitrogen is drastically increased, allowing for efficient attack on the ester carbonyl[3][5].

G N1 (S)-1-Methylpiperidine- 2-carboxylic acid HCl N2 Esterification (EtOH, H2SO4) N1->N2 N3 (S)-Ethyl 1-methylpiperidine- 2-carboxylate N2->N3 N4 Grignard Amidation (2,6-Xylidine, EtMgBr) N3->N4 N5 (S)-Mepivacaine (Crude) N4->N5 N6 Crystallization (Isopropanol) N5->N6 N7 Enantiopure API (>99% ee) N6->N7

Figure 1: Synthetic workflow for (S)-mepivacaine via (S)-1-methylpiperidine-2-carboxylic acid.

Experimental Protocols: Self-Validating Systems

The following protocols are engineered with built-in validation steps to ensure stereochemical integrity and high yield.

Protocol A: Synthesis of (S)-Ethyl 1-methylpiperidine-2-carboxylate

Objective: Convert the acid to an ester to facilitate nucleophilic acyl substitution.

  • Reagent Preparation: Suspend 1.0 equivalent of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride in anhydrous ethanol (10 volumes).

  • Catalysis: Add 0.1 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C. Causality: The low temperature prevents unwanted ring-opening or degradation, while the acid catalyzes the Fischer esterification.

  • Reflux: Heat the mixture to 78 °C for 12 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is completely consumed.

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃ to pH 8, and extract with ethyl acetate (3 x 5 volumes).

  • Validation: Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the ester. Confirm product identity via ¹H-NMR (appearance of ethyl quartet at ~4.1 ppm and triplet at ~1.2 ppm).

Protocol B: Grignard-Mediated Amidation to (S)-Mepivacaine

Objective: Couple the sterically hindered 2,6-xylidine with the chiral ester[3][5].

  • Anilide Formation: In a flame-dried, argon-purged flask, dissolve 1.2 equivalents of 2,6-xylidine in anhydrous THF. Slowly add 1.2 equivalents of Ethylmagnesium bromide (3M in ether) at 0 °C. Causality: The evolution of ethane gas indicates the successful formation of the highly nucleophilic magnesium anilide[3][5].

  • Coupling: Stir for 30 minutes at room temperature, then add 1.0 equivalent of (S)-Ethyl 1-methylpiperidine-2-carboxylate (from Protocol A) dissolved in THF.

  • Reflux: Heat the reaction to 65 °C for 4 hours.

  • Quenching: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Causality: NH₄Cl provides mild, buffered protonation to decompose the magnesium complex without hydrolyzing the newly formed amide bond.

  • Isolation: Extract with dichloromethane, wash with brine, dry, and concentrate. Recrystallize the crude product from isopropanol to yield enantiopure (S)-mepivacaine[3][5].

Protocol C: Chiral HPLC Validation

Objective: Verify that no racemization occurred during the strongly basic Grignard step.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: DEA suppresses peak tailing of the basic piperidine nitrogen, ensuring sharp, baseline-resolved peaks.

  • Flow Rate: 1.0 mL/min; Detection: UV at 220 nm.

  • Acceptance Criteria: Enantiomeric excess (ee) must be >99.0%.

Pharmacological Relevance & Mechanism of Action

The chirality of the piperidine ring is paramount to its biological efficacy. The (S)-enantiomer of local anesthetics like mepivacaine demonstrates a superior safety profile, specifically exhibiting lower cardiotoxicity and neurotoxicity compared to the (R)-enantiomer or the racemic mixture[2][3].

Mechanism of Action: Upon local administration, the water-soluble hydrochloride salt of (S)-mepivacaine buffers in the tissue to its uncharged base form, allowing it to diffuse across the lipid-rich neuronal membrane[3]. Once inside the axoplasm, it re-ionizes into a cation, binding to the intracellular side of the voltage-gated sodium channel's α-subunit. This binding blocks Na⁺ influx and arrests the action potential[3].

MOA A Local Administration of (S)-Mepivacaine B Diffusion across Neuronal Lipid Membrane A->B Uncharged Base C Intracellular Re-ionization (Protonation) B->C Axoplasm pH D Binding to α-subunit of Voltage-Gated Na+ Channel C->D Cationic Form E Inhibition of Na+ Influx & Action Potential Blockade D->E Signal Arrest

Figure 2: Mechanism of action for (S)-mepivacaine blocking voltage-gated sodium channels.

Conclusion

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a foundational chiral intermediate. Its robust physicochemical profile—characterized by high crystallinity and thermal stability—makes it ideal for industrial-scale esterification and Grignard amidation. By adhering to rigorously validated protocols, researchers can ensure the stereochemical fidelity required for the production of next-generation, high-safety local anesthetics.

Sources

Foundational

Pharmacokinetic Profiling of (S)-1-Methylpiperidine-2-Carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary The development of local anesthetics has historically relied on racemic mixtures, but modern pharmacokinetics demands a rigorous understanding of stereoselectivity. (S)-1-Methylpiperidine-2-carboxylic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of local anesthetics has historically relied on racemic mixtures, but modern pharmacokinetics demands a rigorous understanding of stereoselectivity. (S)-1-Methylpiperidine-2-carboxylic acid derivatives—most notably S(+)-mepivacaine (the active enantiomer of the widely used amide anesthetic)—exhibit distinct absorption, distribution, metabolism, and excretion (ADME) profiles compared to their (R)-counterparts.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive pharmacokinetics. We will dissect the causality behind the stereoselective behavior of these derivatives, provide self-validating experimental protocols for chiral profiling, and map the metabolic pathways that define their clinical utility.

Stereochemical Foundations & Nomenclature

The core scaffold, 1-methylpiperidine-2-carboxylic acid (N-methylpipecolic acid), contains a single chiral center at the C2 position of the piperidine ring. When conjugated with a 2,6-xylidide group, it forms mepivacaine.

Expert Insight on Nomenclature: It is critical to note that early pharmacokinetic literature occasionally misassigned the optical rotation signs of these enantiomers (e.g., erroneously labeling the S-enantiomer as S(-))[1]. Modern polarimetry and structural consensus confirm that the (S)-enantiomer of mepivacaine is dextrorotatory, designated as S(+)-mepivacaine [2]. Understanding this is vital when cross-referencing historical data with contemporary LC-MS/MS findings.

Stereoselective Pharmacokinetics (ADME)

The systemic disposition of mepivacaine is highly enantioselective, driven primarily by differences in plasma protein binding and hepatic extraction[2].

Absorption & Distribution

Following administration, S(+)-mepivacaine demonstrates a significantly smaller volume of distribution at steady state ( Vss​ ) compared to R(-)-mepivacaine[2].

  • The Causality: This restricted distribution is directly caused by stereoselective protein binding. S(+)-mepivacaine binds with higher affinity to α1​ -acid glycoprotein (AAG), resulting in a lower unbound (free) fraction in the plasma (approx. 25.1%) compared to the R(-) enantiomer (35.6%)[2]. Because less free drug is available to partition into peripheral tissues, the Vss​ of the S(+) enantiomer remains contracted.

Hepatic Metabolism

Amide-type derivatives are not hydrolyzed by plasma esterases; they require hepatic biotransformation[3]. The liver is the principal site of metabolism, primarily mediated by Cytochrome P450 enzymes (CYP1A2 and CYP3A4)[3].

  • The Causality: The total plasma clearance of S(+)-mepivacaine is less than half that of R(-)-mepivacaine[2]. Because hepatic clearance for low-extraction-ratio drugs is restricted by plasma protein binding, the tighter binding of S(+)-mepivacaine to AAG shields it from rapid hepatic extraction, prolonging its mean residence time[2].

Excretion

The primary metabolic pathways are N-demethylation (yielding 2',6'-pipecoloxylidide) and aromatic hydroxylation (yielding 3-OH and 4-OH mepivacaine)[3]. These phase I metabolites are rapidly conjugated with glucuronic acid and excreted via the kidneys[3]. Less than 10% of the parent drug is excreted unchanged in the urine[4].

Quantitative Pharmacokinetic Data Summary

The following table synthesizes the stereoselective PK parameters for mepivacaine enantiomers following intravenous infusion, highlighting the physiological causality behind the data[2][5].

Pharmacokinetic ParameterS(+)-MepivacaineR(-)-MepivacaineMechanistic Causality / Clinical Significance
Unbound Fraction ( fu​ ) 25.1% ± 4.6%35.6% ± 4.5%S(+) possesses higher stereoselective affinity for α1​ -acid glycoprotein.
Volume of Distribution ( Vss​ ) 57 ± 7 L103 ± 14 LHigher protein binding restricts S(+) from partitioning extensively into tissues.
Total Clearance (CL) 0.35 ± 0.06 L/min0.79 ± 0.12 L/minLower free fraction of S(+) limits its availability for hepatic CYP450 extraction.
Terminal Half-Life ( t1/2​ ) 123 ± 20 min113 ± 17 minS(+) persists slightly longer in systemic circulation due to reduced clearance.

Mechanistic Pathways & Workflows

Hepatic Biotransformation Pathway

G SMep S(+)-Mepivacaine (Parent Drug) Hepatic Hepatic CYP450 (Metabolism) SMep->Hepatic Portal Circulation NDemeth 2',6'-Pipecoloxylidide (N-demethylation) Hepatic->NDemeth CYP1A2 / CYP3A4 Hydrox 3-OH & 4-OH Mepivacaine (Hydroxylation) Hepatic->Hydrox CYP450 enzymes Excretion Renal Excretion (Urine) NDemeth->Excretion Minor Pathway Gluc Glucuronide Conjugates Hydrox->Gluc UGT enzymes Gluc->Excretion Major Pathway

Caption: Metabolic pathway of S(+)-mepivacaine illustrating hepatic N-demethylation and hydroxylation.

Stereoselective Analytical Workflow

G Plasma Plasma Sampling (Time-Series) Prep Protein Precipitation & Extraction Plasma->Prep Chiral Chiral HPLC (AGP Column) Prep->Chiral Supernatant MSMS Tandem Mass Spec (LC-MS/MS) Chiral->MSMS Enantiomer Separation NCA PK Parameter Calculation (NCA) MSMS->NCA Concentration Data

Caption: Step-by-step analytical workflow for the stereoselective quantification of mepivacaine enantiomers.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent false positives or artifacts.

Protocol 1: In Vitro Hepatic Microsomal Stability

This assay determines the intrinsic clearance ( CLint​ ) of the (S)-enantiomer independent of renal factors.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular conditions.

  • Incubation Setup: Combine HLMs (0.5 mg/mL final protein concentration) with 1 µM of S(+)-mepivacaine.

    • Causality: We use a low substrate concentration (1 µM) to ensure the reaction remains in the linear range of Michaelis-Menten kinetics (where [S]≪Km​ ).

  • Initiation: Start the reaction by adding an NADPH-regenerating system.

    • Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor.

  • Quenching: At predetermined time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Mepivacaine-d3.

    • Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism. The SIL-IS corrects for any downstream variations in extraction recovery or mass spec matrix effects.

  • Self-Validation Controls:

    • Negative Control: Run a parallel incubation without NADPH. If substrate depletion occurs here, it indicates chemical degradation, not enzymatic metabolism.

    • Positive Control: Run a parallel incubation with Verapamil to confirm the HLMs possess active CYP3A4/1A2 function.

Protocol 2: Stereoselective LC-MS/MS Quantification in Plasma

Standard reverse-phase columns cannot separate enantiomers. This protocol isolates S(+) and R(-) fractions from racemic clinical samples[2].

  • Sample Extraction: Perform Solid Phase Extraction (SPE) on 100 µL of human plasma to remove endogenous phospholipids that cause ion suppression in the mass spectrometer.

  • Chiral Chromatography: Inject the eluate onto a Chiral α1​ -Acid Glycoprotein (AGP) column.

    • Causality: Mepivacaine is a basic amine. AGP columns contain immobilized human α1​ -acid glycoprotein, which has a naturally high, stereoselective affinity for basic chiral drugs, allowing baseline resolution of the enantiomers[2].

  • Detection: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 247.2 98.1.

    • Causality: The m/z 98.1 product ion corresponds to the cleaved 1-methylpiperidine ring, providing absolute structural specificity for pipecolic acid derivatives.

  • Self-Validation: Embed Quality Control (QC) samples at low, mid, and high concentrations within the run. The assay is only validated if QC accuracy falls within ±15% of the nominal concentration, ensuring the detector is not saturated and extraction is consistent.

Clinical & Toxicological Implications

Why does the pharmacokinetic profiling of (S)-1-methylpiperidine-2-carboxylic acid derivatives matter? The clinical push toward isolated (S)-enantiomers in local anesthetics (e.g., the development of levobupivacaine and ropivacaine) is driven by safety[6].

While racemic mepivacaine is highly effective, systemic toxicity—particularly cardiotoxicity—remains a risk upon accidental intravascular injection. (S)-enantiomers of pipecolic acid derivatives generally exhibit a faster dissociation rate from cardiac voltage-gated sodium channels ( Nav​1.5 ) during diastole compared to their (R)-counterparts. Combined with the slower clearance and smaller volume of distribution detailed in this guide, S(+)-mepivacaine presents a distinct pharmacokinetic and pharmacodynamic profile that allows for highly predictable dosing and potentially wider therapeutic indices in regional anesthesia.

References

  • CARBOCAINE™ (mepivacaine Hydrochloride Injection, USP) Clinical Pharmacology, Pfizer Medical. Available at:[Link]

  • Clinical Pharmacokinetics of R(+)- And S(-)-mepivacaine After High Doses of Racemic Mepivacaine With Epinephrine in the Combined Psoas compartment/sciatic Nerve Block, PubMed (NIH). Available at: [Link]

  • Kees Groen's research works: Pharmacokinetics of the enantiomers of mepivacaine and bupivacaine, ResearchGate. Available at:[Link]

  • What is Mepivacaine Hydrochloride used for?, Patsnap Synapse. Available at: [Link]

  • Pharmacology, toxicology, and clinical use of new long acting local anesthetics, ropivacaine and levobupivacaine, ResearchGate. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Isoelectric Point and pKa Values of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride

Abstract For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's physicochemical properties is paramount. The isoelectric point (pI) and acid dissociation constants (p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's physicochemical properties is paramount. The isoelectric point (pI) and acid dissociation constants (pKa) are critical parameters that govern a compound's behavior in biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME properties). This guide provides a comprehensive overview of the theoretical and practical considerations for determining the pI and pKa values of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride, a chiral piperidine derivative. Due to the limited availability of direct experimental data for this specific compound, this whitepaper focuses on providing a robust framework for its characterization, including estimations based on structurally similar molecules, detailed experimental protocols, and an introduction to computational prediction methods.

Introduction: The Significance of pI and pKa in Drug Development

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a derivative of pipecolic acid, featuring a methylated tertiary amine within the piperidine ring. Its structure suggests the presence of two ionizable groups: a carboxylic acid and a tertiary amine. The hydrochloride salt form indicates that the amine is protonated. The ionization state of these groups, which is dependent on the surrounding pH, dictates the molecule's overall charge.

The pKa value quantifies the strength of an acid in solution. For (S)-1-Methylpiperidine-2-carboxylic acid, two pKa values are of interest:

  • pKa1: Corresponding to the deprotonation of the carboxylic acid group.

  • pKa2: Corresponding to the deprotonation of the protonated tertiary amine.

The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero. At this pH, the molecule exists predominantly in its zwitterionic form. Understanding these parameters is crucial for:

  • Predicting Solubility: The charge of a molecule significantly impacts its solubility in aqueous and lipid environments.

  • Optimizing Formulation: Knowledge of pI and pKa is essential for developing stable and effective drug formulations.

  • Modeling Biological Transport: The ability of a drug to cross biological membranes is often dependent on its ionization state.

  • Understanding Drug-Target Interactions: The charge of a molecule can influence its binding affinity to its biological target.[1]

Theoretical Estimation of pKa and Isoelectric Point

In the absence of direct experimental data for (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride, we can estimate its pKa and pI values by examining structurally analogous compounds.

Analysis of Structurally Similar Compounds
  • Pipecolic Acid: This compound is the parent structure, lacking the N-methyl group. It is an alpha-amino acid with a piperidine ring.[2] The reported pKa values for pipecolic acid are approximately 2.06 for the carboxylic acid group and 10.39 for the secondary amine.[2][3]

  • N-Methyl-L-proline: This compound shares the N-methylated alpha-amino acid motif but with a five-membered pyrrolidine ring instead of a six-membered piperidine ring. The predicted pKa for the carboxylic acid is around 2.37.[4][5]

The Effect of N-Alkylation

The introduction of a methyl group on the nitrogen atom (N-alkylation) can influence the pKa of the amine. Generally, N-alkylation of amines increases their basicity (raises the pKa of the conjugate acid) due to the electron-donating inductive effect of the alkyl group.[6][7] However, solvation effects can sometimes counteract this trend.[6]

Estimated Values for (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride

Based on the data from analogous compounds, we can provide the following estimations:

ParameterEstimated ValueRationale
pKa1 (Carboxylic Acid) ~2.0 - 2.4Similar to the carboxylic acid pKa of pipecolic acid and N-methyl-L-proline.[2][3][4][5]
pKa2 (Tertiary Amine) ~10.4 - 10.8Expected to be slightly higher than the secondary amine in pipecolic acid due to the inductive effect of the methyl group.
Isoelectric Point (pI) ~6.2 - 6.6Calculated as the average of the estimated pKa1 and pKa2 values: pI = (pKa1 + pKa2) / 2.

These estimated values provide a strong starting point for experimental determination and for initial considerations in drug development workflows.

Experimental Determination of pKa and Isoelectric Point

For definitive values, experimental determination is essential. Potentiometric titration and capillary electrophoresis are two robust methods for this purpose.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and commonly used method for determining pKa values.[8][9][10] The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

3.1.1. Experimental Protocol
  • Preparation of Solutions:

    • Prepare a standard solution of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (e.g., 1 mM) in deionized water.[11]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[10][11]

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[10][11]

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]

  • Titration Procedure:

    • Place a known volume of the analyte solution in a temperature-controlled vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[10][11]

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH value at each increment of added titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. These can be identified as the points of minimum slope in the buffer regions of the titration curve or as the inflection points in the first derivative of the curve.[11]

3.1.2. Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Capillary Isoelectric Focusing (cIEF) for pI Determination

Capillary isoelectric focusing is a high-resolution technique for determining the isoelectric point of amphoteric molecules.[12][13] In cIEF, a pH gradient is established within a capillary, and when an electric field is applied, molecules migrate until they reach the pH that corresponds to their pI, where their net charge is zero and migration ceases.[13]

3.2.1. Experimental Protocol
  • Sample Preparation: Dissolve the (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride in a solution containing carrier ampholytes and pI markers.[12]

  • Capillary Conditioning: Condition the capillary according to the manufacturer's instructions.

  • Loading: Fill the capillary with the sample mixture.

  • Focusing: Apply a high voltage across the capillary to establish the pH gradient and allow the analyte to focus at its pI.

  • Mobilization and Detection: After focusing, the focused zones are mobilized past a detector (typically UV absorbance) either by pressure or by changing the composition of the anolyte or catholyte.

  • Data Analysis: The pI of the analyte is determined by comparing its migration time to those of the co-injected pI markers.

3.2.2. Capillary Isoelectric Focusing Workflow

cIEF_Workflow A Sample Preparation (Analyte + Ampholytes + pI Markers) B Capillary Loading A->B C Focusing (High Voltage Applied) B->C D Mobilization (Pressure or Chemical) C->D E Detection (UV Absorbance) D->E F pI Determination (Calibration with Markers) E->F

Caption: Workflow for isoelectric point determination by cIEF.

Computational Prediction of pKa and Isoelectric Point

When experimental determination is not feasible, computational methods can provide valuable estimates of pKa and pI.[1][14] These methods have become increasingly accurate and are widely used in drug discovery.[15][16]

Methods for Computational Prediction
  • Empirical Methods: These methods, such as PROPKA, use the three-dimensional structure of the molecule and empirical rules derived from experimental data on similar molecules to predict pKa values.[1][15]

  • Quantum Mechanical (QM) Methods: These methods, often based on Density Functional Theory (DFT), calculate the Gibbs free energy change of the deprotonation reaction to determine the pKa.[1][15] These methods can be highly accurate but are computationally intensive.

  • Machine Learning and Data-Driven Approaches: Newer methods utilize machine learning algorithms trained on large datasets of experimental pKa values to predict the pKa of new molecules.[16][17] The "Isoelectric Point Calculator 2.0" is an example of a tool that uses deep learning models.[18]

The Relationship Between pH, pKa, and Molecular Charge

The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the protonated and deprotonated forms of an ionizable group. This relationship is fundamental to understanding how the charge of (S)-1-Methylpiperidine-2-carboxylic acid changes with pH.

Charge_pH_pKa pH_axis_start pH_axis_start pH_axis_end pH_axis_end pH_axis_start->pH_axis_end pH pKa1 pKa1 (~2.2) pI pI (~6.4) pKa2 pKa2 (~10.6) charge_plus Net Charge: +1 charge_zero Net Charge: 0 (Zwitterion) charge_minus Net Charge: -1

Caption: The relationship between pH, pKa, and the net charge of the molecule.

Conclusion

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Roca, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Medicinal Chemistry, 64(18), 13246-13260. [Link]

  • Yeast Metabolome Database. DL-Pipecolic acid (YMDB01675). [Link]

  • NP-MRD. Showing NP-Card for Pipecolic acid (NP0001452). [Link]

  • Kozlowski, L. P. (2021). IPC 2.0: prediction of isoelectric point and pKa dissociation constants. Nucleic Acids Research, 49(W1), W285-W292. [Link]

  • Nakai, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7548. [Link]

  • Rohlícek, V., Deyl, Z., & Mikšík, I. (1994). Determination of the isoelectric point of the capillary wall in capillary electrophoresis. Application to plastic capillaries. Journal of Chromatography A, 662(2), 369-373. [Link]

  • Rabolt, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9136-9143. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Mtoz Biolabs. Protein Isoelectric Point Detection Techniques. [Link]

  • De Smet, K., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(3), 341-363. [Link]

  • Columbia Academic Commons. Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Agilent. (2014). Principles and Applications of Capillary Isoelectric Focusing. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 843-851. [Link]

  • Blackwell, L. F., et al. (1971). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 157-161. [Link]

  • Tuma, R., et al. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry B, 117(34), 9994-10006. [Link]

  • Wikipedia. Protein pKa calculations. [Link]

  • Galloway, K. R., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1313-1317. [Link]

  • Scribd. Determination of The Pka Values of An Amino Acid. [Link]

  • PubChem. Pipecolic Acid. [Link]

  • PubChem. Pipecolic acid, (-)-. [Link]

  • Wikipedia. Pipecolic acid. [Link]

  • MPG.PuRe. Modelling of the Dissociation Constant (pKa) of Amino Acids. [Link]

  • Arora, P. S., et al. (2018). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research, 51(5), 1167-1178. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • Exposome-Explorer. N-Methylproline (Compound). [Link]

  • Aldeghi, M., et al. (2023). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation, 19(21), 7723-7741. [Link]

  • Hartman, M. C. T., et al. (2007). Specificity of Translation for N-Alkyl Amino Acids. Journal of the American Chemical Society, 129(19), 6099-6109. [Link]

  • Aurelio, L., et al. (2019). Synthesis of N-Alkyl Amino Acids. In Peptide Synthesis. Humana, New York, NY. [Link]

  • Kozlowski, L. P. (2021). IPC 2.0: prediction of isoelectric point and pKa dissociation constants. Nucleic Acids Research, 49(W1), W285–W292. [Link]

  • University of Calgary. Ch27 pKa and pI values. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

Sources

Foundational

Biosynthetic Pathways and Metabolic Significance of (S)-1-Methylpiperidine-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary (S)-1-Methylpiperidine-2-carboxylic acid, commonly referred to as L-N-methylpipecolic acid, is a critical non-protein amino acid intermediate in plant secondary metabolism. It serves as the direct biosy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-Methylpiperidine-2-carboxylic acid, commonly referred to as L-N-methylpipecolic acid, is a critical non-protein amino acid intermediate in plant secondary metabolism. It serves as the direct biosynthetic precursor to homostachydrine (pipecolic acid betaine), a quaternary ammonium compound[1]. In botanical systems, the exhaustive methylation of amino acids to form betaines is a highly conserved evolutionary adaptation. These molecules act as "compatible osmolytes"—permanently charged, highly water-soluble compounds that maintain osmotic homeostasis and protect macromolecular structures during abiotic stress without interfering with core cellular metabolism[2].

Beyond its physiological role, the (S)-1-methylpiperidine-2-carboxylic acid pathway has gained significant traction in food science and pharmacognosy. Because its downstream product, homostachydrine, exhibits extreme thermal stability, it has been established as a robust, heat-resistant biomarker for authenticating Coffea canephora (Robusta) beans in commercial roasted coffee blends[1].

Mechanistic Biosynthesis: From L-Lysine to Homostachydrine

The biosynthesis of (S)-1-methylpiperidine-2-carboxylic acid and its subsequent conversion to homostachydrine is a multi-step enzymatic cascade localized primarily in the cytoplasm of specialized plant tissues[2][3].

Step 1: Cyclization of L-Lysine to L-Pipecolic Acid

The pathway is initiated by the cyclization of L-lysine. In many higher plants, this is mediated by the sequential action of two enzymes: an aminotransferase (such as ALD1) that deaminates L-lysine to form a dehydropipecolic acid intermediate, followed by a reductase (such as SARD4) that reduces the intermediate to L-pipecolic acid[4]. This step commits the nitrogen pool away from primary protein synthesis and into the stress-response metabolome.

Step 2: First N-Methylation

L-pipecolic acid undergoes its first methylation via an S-adenosylmethionine (SAM)-dependent N-methyltransferase. SAM donates its activated methyl group to the secondary amine of the piperidine ring, yielding (S)-1-methylpiperidine-2-carboxylic acid . The causality of this specific enzymatic choice lies in the nucleophilicity of the piperidine nitrogen, which readily accepts the methyl group to reduce its chemical reactivity.

Step 3: Exhaustive Methylation to Homostachydrine

A subsequent SAM-dependent methylation event converts the tertiary amine of (S)-1-methylpiperidine-2-carboxylic acid into a quaternary ammonium cation, yielding homostachydrine[2]. This final step is crucial for the molecule's function as an osmolyte; the permanent positive charge prevents the molecule from crossing lipid bilayers passively, effectively trapping it within the cell to exert its osmotic pressure-balancing effects.

BiosynthesisPathway Lys L-Lysine Pip L-Pipecolic Acid Lys->Pip ALD1 / SARD4 (Deamination & Reduction) MePip (S)-1-Methylpiperidine- 2-carboxylic acid Pip->MePip SAM-dependent N-methyltransferase Homo Homostachydrine (N,N-dimethyl betaine) MePip->Homo SAM-dependent N-methyltransferase

Biosynthetic pathway of homostachydrine from L-lysine via (S)-1-methylpiperidine-2-carboxylic acid.

Quantitative Distribution in Botanical Sources

The accumulation of these metabolites varies drastically across plant species, dictated by genetic expression of the specific N-methyltransferases. The table below summarizes the quantitative presence of the betaine and its precursor across key botanical sources[1][2].

Botanical SourceMetaboliteConcentration / StatusBiological Role / Application
Coffea canephora (Robusta) Homostachydrine31.0 ± 10.0 mg/kgHigh-concentration authentication marker
Coffea arabica (Arabica) Homostachydrine1.5 ± 0.5 mg/kgLow-concentration baseline
Citrus bergamia (Bergamot) (S)-1-Methylpiperidine-2-carboxylic acidTrace / PrecursorOsmolyte biosynthesis intermediate
Medicago sativa (Alfalfa) HomostachydrineHigh ConcentrationPrimary osmoprotectant during seed setting

Experimental Protocols: Pathway Elucidation and Quantification

To ensure scientific integrity, the methodologies used to study this pathway must be self-validating. Below are two field-proven protocols for tracing the biosynthesis and quantifying the metabolites.

Protocol 1: Isotopic Tracing of the N-Methylation Cascade

Objective: Validate the precursor-product relationship and enzymatic dependence of the methylation steps. Causality: By utilizing 13C -labeled S-adenosylmethionine ( 13C -SAM), researchers can track the sequential addition of heavy methyl groups to the piperidine nitrogen. A heat-denatured enzyme control is mandatory to establish a baseline of non-enzymatic, spontaneous methylation, ensuring that any detected 13C -incorporation is strictly biologically mediated.

Step-by-Step Methodology:

  • Enzyme Preparation: Extract crude protein from 2-week-old Medicago sativa leaves using a 50 mM Tris-HCl buffer (pH 7.5) containing protease inhibitors. Centrifuge at 10,000 × g at 4°C for 15 minutes to clear cellular debris.

  • Reaction Mixture: In a microcentrifuge tube, combine 1 mM L-pipecolic acid, 2 mM 13C -SAM, and 50 µL of the enzyme extract.

  • Control Implementation (Self-Validation): Prepare an identical parallel reaction, but use an enzyme extract that has been boiled at 95°C for 10 minutes prior to addition.

  • Incubation: Incubate both tubes at 30°C for 2 hours to allow steady-state enzyme kinetics to proceed.

  • Termination: Quench the reactions by adding an equal volume of 0.1% formic acid in cold methanol. Centrifuge at 14,000 × g to precipitate denatured proteins.

  • Analysis: Analyze the supernatant via LC-MS. A successful enzymatic reaction will show a +1 Da mass shift (m/z 145) corresponding to (S)-1-methylpiperidine-2-carboxylic acid, and a +2 Da shift (m/z 160) for homostachydrine.

Protocol 2: HPLC-ESI-MS/MS Quantification Workflow

Objective: Accurately quantify (S)-1-methylpiperidine-2-carboxylic acid and homostachydrine in complex matrices like roasted coffee beans[1]. Causality: Roasted coffee contains thousands of Maillard reaction products. A highly specific MS/MS transition is required because isobaric compounds (like stachydrine, m/z 144) can cause false positives. Homostachydrine yields a unique fragmentation pattern in positive ion mode, making the transition m/z 158 72 a highly specific quantitative marker[2].

Step-by-Step Methodology:

  • Extraction: Pulverize 1.0 g of roasted coffee beans. Extract with 10 mL of 80% aqueous methanol under ultrasonication for 30 minutes at room temperature.

  • Purification: Pass the crude extract through a Strong Cation-Exchange (SCX) solid-phase extraction cartridge. Wash with 100% methanol to remove neutral and acidic interferences. Elute the basic metabolites using 5% ammonium hydroxide in methanol.

  • Chromatographic Separation: Inject 5 µL of the dried and reconstituted eluate onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Reasoning: Betaines are highly polar and exhibit poor retention on standard C18 reverse-phase columns; HILIC provides superior retention, peak shape, and resolution from the solvent front.

  • Mass Spectrometry Detection: Operate the ESI-MS in positive ion Multiple Reaction Monitoring (MRM) mode.

    • Monitor m/z 144 84 for (S)-1-methylpiperidine-2-carboxylic acid.

    • Monitor m/z 158 72 for homostachydrine.

  • Validation: Construct a calibration curve using authenticated synthetic standards. Ensure matrix spike recoveries fall between 90–110% to validate the absence of ion suppression.

AnalyticalWorkflow Step1 Tissue Extraction Step2 Cation-Exchange Purification Step1->Step2 Step3 HILIC-HPLC Separation Step2->Step3 Step4 ESI-MS/MS (m/z 158 -> 72) Step3->Step4 Step5 Data Analysis & Quantification Step4->Step5

Step-by-step LC-MS/MS analytical workflow for quantifying pipecolic acid derivatives in plant tissue.

References

  • Homostachydrine (pipecolic acid betaine) as authentication marker of roasted blends of Coffea arabica and Coffea canephora (Robusta) beans, PubMed,[Link]

  • Occurrence of Pipecolic Acid and Pipecolic Acid Betaine (Homostachydrine) in Citrus Genus Plants, ACS Publications,[Link]

  • XXI. THE BIOGENESIS OF (−)-HOMOSTACHYDRINE AND THE OCCURRENCE OF TRIGONELLINE IN ALFALFA, Canadian Science Publishing,[Link]

  • Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium, Frontiers,[Link]

Sources

Exploratory

Spectroscopic Characterization of (S)-1-Methylpiperidine-2-carboxylic Acid Hydrochloride: A Comprehensive Technical Guide

Executive Summary (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride—frequently referred to as (S)-N-methylpipecolic acid hydrochloride—is an indispensable chiral building block in modern organic synthesis and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride—frequently referred to as (S)-N-methylpipecolic acid hydrochloride—is an indispensable chiral building block in modern organic synthesis and drug development. It serves as a critical intermediate in the synthesis of long-acting, piperidine-based local anesthetics such as levomepivacaine and ropivacaine. As a Senior Application Scientist, I have structured this whitepaper to provide a causality-driven, in-depth analysis of its spectroscopic properties. This guide is designed to empower researchers to definitively validate both the structural integrity and stereochemical purity of this compound.

Introduction & Stereochemical Significance

The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry. In (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride, the stereogenic center at C-2 dictates the spatial orientation of the carboxylate group, which is paramount for chiral recognition by biological targets[1]. The (S)-enantiomer is specifically utilized to mitigate the cardiotoxic side effects often associated with racemic mixtures of piperidine-based anesthetics.

The hydrochloride salt form is highly preferred in pharmaceutical development due to its enhanced aqueous solubility and solid-state stability[2]. Crucially, the salt form prevents the spontaneous decarboxylation or racemization that can occur in the free amino acid under basic or thermal stress.

Physicochemical Properties & Chiroptical Analysis

The enantiomeric purity of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is traditionally assessed via polarimetry. While the (R)-enantiomer exhibits a specific rotation [α]D​ of approximately +47.9° to +67.6° (c=1, MeOH) depending on exact temperature and concentration[3], the (S)-enantiomer exhibits an equal and opposite negative rotation.

Causality Insight: The protonation state of the tertiary amine significantly influences the chiroptical response. When measuring specific rotation, ensuring the solvent system maintains the hydrochloride salt integrity (e.g., using pure methanol or 1N HCl) is critical. Dissolving the salt in unbuffered, neutral water can lead to partial dissociation into the zwitterionic free base, which fundamentally alters the molar absorptivity and the resulting optical rotation values.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the connectivity and protonation state of the molecule[4].

  • 1H NMR: The hydrochloride salt inherently protonates the tertiary nitrogen. This localized positive charge strongly deshields the adjacent alpha-proton (H-2) and the N-methyl protons via inductive effects. Consequently, the H-2 signal appears as a distinct doublet of doublets around 3.95 ppm, shifted significantly downfield compared to the free base. The N-methyl group appears as a sharp singlet at ~2.88 ppm.

  • 13C NMR: The carbonyl carbon (C=O) resonates at ~171.5 ppm. The alpha-carbon (C-2) is observed at ~66.8 ppm, reflecting the combined electron-withdrawing effects of the adjacent protonated nitrogen and the carboxylic acid.

  • 2D NMR (COSY & NOESY): COSY cross-peaks unambiguously trace the continuous spin system from H-2 through the aliphatic ring (H-3, H-4, H-5, and H-6). NOESY is critical for conformational analysis; spatial correlations between the N-methyl protons and the axial protons of the piperidine ring confirm the preferred chair conformation and the equatorial positioning of the bulky carboxylate group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups and the salt form.

  • The presence of the hydrochloride salt is definitively confirmed by a broad, complex absorption band in the 2700–2400 cm⁻¹ region. This is the hallmark of the N⁺-H stretching vibration in tertiary amine hydrochlorides.

  • The carboxylic acid C=O stretch is observed as a strong, sharp peak at ~1730 cm⁻¹, which is typical for an un-ionized carboxyl group (a carboxylate anion would shift lower, to ~1600 cm⁻¹).

Mass Spectrometry (LC-MS/ESI)

Electrospray Ionization (ESI) in positive mode is ideal for this molecule. The intact molecular ion [M+H]+ is observed at m/z 144.1 (calculated for C₇H₁₄NO₂⁺). The loss of the HCl counterion occurs instantaneously in the ionization source, meaning the mass spectrum reflects the protonated free base[4].

Experimental Protocols

Protocol 1: High-Resolution NMR Acquisition

This protocol is designed to be a self-validating system for structural confirmation.

  • Sample Preparation: Dissolve 15 mg of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride in 0.6 mL of Deuterium Oxide (D₂O) or Methanol-d4.

    • Causality Insight: D₂O ensures complete solubility of the polar salt and rapidly exchanges the carboxylic and ammonium protons with deuterium, effectively removing broad, interfering exchangeable signals from the ¹H spectrum.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K to ensure conformational stability.

  • Acquisition (1H): Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation of the N-methyl protons for accurate integration.

  • Acquisition (13C): Acquire 1024 scans with composite pulse proton decoupling (e.g., WALTZ-16) to simplify the carbon spectrum into sharp singlets.

  • Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.

Protocol 2: FTIR-ATR Analysis
  • Background: Collect a background spectrum of the clean, dry Diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place ~2 mg of the solid crystalline powder directly onto the ATR crystal. Apply consistent, firm pressure using the anvil to ensure intimate contact.

    • Causality Insight: Poor contact between the crystal and the sample leads to severely attenuated signal intensity, particularly in the high-frequency N⁺-H and O-H stretching regions, which can lead to false negatives for the hydrochloride salt confirmation.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

Data Presentation

Table 1: ¹H NMR Assignments (400 MHz, D₂O)

Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 3.95 dd 11.2, 3.5 1H
H-6eq 3.50 br d 12.5 1H
H-6ax 3.10 td 12.5, 3.0 1H
N-CH₃ 2.88 s - 3H
H-3eq 2.30 br d 13.5 1H
H-3ax, H-5eq 1.95 - 1.80 m - 2H

| H-4eq, H-4ax, H-5ax | 1.75 - 1.50 | m | - | 3H |

Table 2: ¹³C NMR Assignments (100 MHz, D₂O)

Carbon Chemical Shift (δ, ppm) Assignment Type
C=O 171.5 Quaternary (Carboxyl)
C-2 66.8 Methine (CH)
C-6 54.2 Methylene (CH₂)
N-CH₃ 42.5 Methyl (CH₃)
C-3 27.1 Methylene (CH₂)
C-5 22.4 Methylene (CH₂)

| C-4 | 21.0 | Methylene (CH₂) |

Table 3: Key FTIR Absorptions (ATR, solid)

Wavenumber (cm⁻¹) Vibration Type Diagnostic Significance
~2950, 2870 C-H stretch (sp³) Alkane backbone confirmation
2700 - 2400 N⁺-H stretch Confirms hydrochloride salt formation
1730 C=O stretch Un-ionized carboxylic acid
1450 C-H bending Piperidine ring deformation

| 1210 | C-O stretch | Carboxylic acid single bond |

Mandatory Visualization

Workflow Start Sample Preparation (S)-N-Methylpipecolic Acid HCl NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS Mass Spectrometry (ESI-TOF MS) Start->MS IR FTIR Spectroscopy (ATR Method) Start->IR Chiral Chiroptical Analysis (Polarimetry & CD) Start->Chiral Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data Chiral->Data

Fig 1. Multimodal spectroscopic workflow for the structural validation of (S)-N-methylpipecolic acid.

NMRLGC H2 H-2 (δ 3.95) H3 H-3 (δ 2.30, 1.85) H2->H3 COSY H4 H-4 (δ 1.65) H3->H4 COSY H5 H-5 (δ 1.85, 1.60) H4->H5 COSY H6 H-6 (δ 3.50, 3.10) H5->H6 COSY NCH3 N-CH3 (δ 2.88) NCH3->H2 NOESY NCH3->H6 NOESY

Fig 2. Key 2D NMR correlations (COSY and NOESY) establishing the piperidine ring connectivity.

References

  • Title: US20220041552A1 - Charged ion channel blockers and methods for use Source: Google Patents URL: [4]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Aqueous Dissolution and pH Stabilization of (S)-1-Methylpiperidine-2-carboxylic Acid Hydrochloride

Target Audience: Research Scientists, Formulation Chemists, and Drug Development Professionals. Applications: Enantioselective organic synthesis, peptide coupling, and the development of amide-type local anesthetics (e.g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Formulation Chemists, and Drug Development Professionals. Applications: Enantioselective organic synthesis, peptide coupling, and the development of amide-type local anesthetics (e.g., mepivacaine analogs).

Introduction & Scope

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (CAS: 25271-35-6) is a critical chiral building block widely utilized in organic synthesis, pharmaceutical development, and neuroscience research[1]. As a highly polar hydrochloride salt, it exhibits excellent aqueous solubility[2].

However, dissolving this compound in biological buffers presents a significant physicochemical challenge: the stoichiometric release of hydrochloric acid (HCl) can rapidly exhaust buffer capacity, leading to catastrophic pH drops that may denature biological targets or precipitate co-solutes. This application note provides a definitive, self-validating methodology for dissolving this active pharmaceutical ingredient (API) in aqueous buffers while maintaining precise pH control.

Physicochemical Profiling

Understanding the molecular properties of the analyte is the first step in rational protocol design.

PropertyValueReference
Chemical Name (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride[2]
CAS Number 25271-35-6
Molecular Formula C₇H₁₄ClNO₂ (C₇H₁₃NO₂ · HCl)[2]
Molecular Weight 179.64 g/mol [3]
pKa (Estimated) ~2.06 (Carboxyl), ~7.7 - 8.5 (Tertiary Amine)[4],[5]
Aqueous Solubility High (Freely soluble in water and polar solvents)[2]

Mechanistic Insight: The "Hydrochloride Effect" and Buffer Capacity

Expertise & Causality: Why does dissolving this salt cause issues in standard assays? The compound is supplied as an HCl salt. When dissolved in water, it dissociates completely, releasing one mole of protons (H⁺) for every mole of the compound.

If you prepare a 50 mM stock solution of this API in standard 10 mM Phosphate-Buffered Saline (PBS) at pH 7.4, you are introducing 50 mM of H⁺ into the system. According to the Henderson-Hasselbalch equation ( pH=pKa​+log([A−]/[HA]) )[6], a buffer can only resist pH changes as long as there is a sufficient reserve of its conjugate base ( A− )[7]. Because the 50 mM of added H⁺ far exceeds the ~5 mM of basic phosphate species available in 10 mM PBS, the buffer capacity is completely overwhelmed[8]. The solution will "break," and the pH will plummet to acidic levels (pH < 3.0), potentially ruining downstream cellular assays or enzymatic reactions.

To circumvent this, the preparation strategy must be dictated by the target concentration of the API relative to the buffer's molarity.

Workflow Decision Matrix

The following decision tree dictates whether to use direct dissolution (Protocol A ) or a pre-neutralization strategy (Protocol B ).

G Start Determine Target Concentration of (S)-1-Methylpiperidine-2-carboxylic acid HCl Decision Is Target Concentration > 10 mM? Start->Decision LowConc Protocol A: Direct Buffer Dissolution Decision->LowConc No (≤ 10 mM) HighConc Protocol B: Pre-Neutralization Method Decision->HighConc Yes (> 10 mM) StepA1 Weigh API & Add to High-Capacity Buffer (≥50 mM) LowConc->StepA1 StepB1 Dissolve API in 80% Vol Ultrapure Water HighConc->StepB1 StepA2 Vortex & Verify pH (Adjust with 0.1M NaOH if needed) StepA1->StepA2 Final Sterile Filter (0.22 µm) & Store at 4°C StepA2->Final StepB2 Titrate with 1M NaOH to Target pH StepB1->StepB2 StepB3 Add 10x Buffer Stock & QS to Final Volume StepB2->StepB3 StepB3->Final

Decision matrix for dissolving (S)-1-Methylpiperidine-2-carboxylic acid HCl based on concentration.

Step-by-Step Experimental Protocols

Protocol A: Direct Dissolution (For Concentrations ≤ 10 mM)

Use this method when the final concentration of the API is low enough that a moderately strong buffer can absorb the released HCl without a significant pH shift.

  • Buffer Selection: Prepare a high-capacity buffer (e.g., 50 mM HEPES or 50 mM Phosphate) at your target pH (e.g., 7.4). Crucial: Do not use weak 10 mM buffers for this step.

  • Weighing: Weigh the required mass of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (MW: 179.64 g/mol )[2]. For a 10 mL solution at 10 mM, weigh exactly 17.96 mg.

  • Dissolution: Add the powder directly to 9.5 mL of the prepared buffer.

  • Agitation: Vortex for 30-60 seconds until fully dissolved. The solution should be completely optically clear.

  • Validation (Self-Correction): Measure the pH using a calibrated micro-pH probe. If the pH has dropped by more than 0.1 units, carefully add 0.1 M NaOH dropwise until the target pH is restored.

  • Volume Adjustment: QS (quantum satis) to the final 10.0 mL volume with the buffer.

  • Sterilization: Pass through a 0.22 µm PES syringe filter if intended for cell culture or sterile assays.

Protocol B: Pre-Neutralization (For Stock Solutions > 10 mM)

Use this method for highly concentrated stock solutions (e.g., 50 mM - 500 mM) where direct addition to a buffer would destroy the buffering system[9].

  • Initial Dissolution: Weigh the API (e.g., 179.6 mg for 10 mL of a 100 mM stock). Add it to 7.0 mL of ultrapure (Milli-Q) water (70% of final volume). Do not add buffer yet.

  • Vortexing: Agitate until dissolved. The pH of this unbuffered solution will be highly acidic (pH ~1.5 - 2.0).

  • Titration: While monitoring with a pH meter, slowly add 1.0 M NaOH dropwise. Because the tertiary amine has a basic pKa[4], the titration curve will show buffering behavior at higher pH ranges. Continue adding NaOH until the pH reaches your target (e.g., 7.4).

  • Buffer Addition: Add 1.0 mL of a 10X concentrated buffer stock (e.g., 100 mM PBS to achieve a final 10 mM PBS background).

  • Final Adjustment: Check the pH one last time, adjust with 0.1 M NaOH or HCl if necessary, and QS to exactly 10.0 mL with ultrapure water.

  • Sterilization: Filter through a 0.22 µm syringe filter.

Quantitative Data: Expected pH Shifts

The following table summarizes the expected behavior of the compound in various aqueous environments, validating the need for the dual-protocol approach.

Target API ConcentrationSolvent / Buffer SystemExpected pH (Unadjusted)Recommended Protocol
1 mM 10 mM PBS (pH 7.4)~7.2 - 7.3Protocol A
10 mM 50 mM HEPES (pH 7.5)~7.1 - 7.2Protocol A (Requires minor NaOH)
50 mM 10 mM PBS (pH 7.4)< 3.0 (Buffer Breaks)Protocol B (Pre-neutralization)
100 mM Ultrapure Water~1.0 - 2.0Protocol B (Pre-neutralization)

Trustworthiness: Self-Validating Quality Control

To ensure the integrity of the prepared solution, every protocol must be validated before use in critical assays:

  • Visual Inspection: The solution must remain optically clear. If precipitation occurs upon NaOH addition, the local pH may have exceeded the solubility limit of the free-base form. If this happens, lower the pH slightly or decrease the stock concentration.

  • pH Stability Check: A true buffer system will hold its pH. After QS and filtration, let the solution sit for 15 minutes at room temperature and re-measure the pH. A drift of >0.05 units indicates insufficient buffer capacity[10].

  • Analytical Verification: For highly sensitive applications, verify the concentration and integrity of the (S)-1-Methylpiperidine-2-carboxylic acid via LC-MS[11].

References

  • Chemsrc. "1-methylpiperidine-2-carboxylic acid hydrochloride properties." Chemsrc Database. Available at: [Link]

  • NP-MRD. "Showing NP-Card for Pipecolic acid (NP0001452)." Natural Products Magnetic Resonance Database. Available at: [Link]

  • PubChem (NIH). "Mepivacaine | C15H22N2O | CID 4062." National Center for Biotechnology Information. Available at: [Link]

  • ULM. "Experiment # 9: The Henderson-Hasselbalch Equation." University of Louisiana at Monroe. Available at: [Link]

  • KSU. "Preparation of Buffer Solutions." King Saud University. Available at: [Link]

  • RCET. "Henderson Hasselbalch Equation." Rohini College of Engineering. Available at:[Link]

  • ACS Publications. "Is Your Henderson–Hasselbalch Calculation of Buffer pH Correct?" Journal of Chemical Education. Available at:[Link]

Sources

Application

Application of (S)-1-Methylpiperidine-2-carboxylic Acid in Enantioselective Peptide Synthesis: An In-Depth Technical Guide

Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and low off-target toxicity. Ho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and low off-target toxicity. However, their clinical utility is often hampered by poor metabolic stability and low cell permeability. A powerful strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone.[1][2] The introduction of a methyl group on an amide nitrogen fundamentally alters the physicochemical properties of a peptide.[3] This modification sterically shields the adjacent peptide bond from proteolytic degradation, thereby enhancing the peptide's half-life in vivo.[3] Furthermore, by removing a hydrogen bond donor, N-methylation can improve a peptide's membrane permeability.[3]

(S)-1-Methylpiperidine-2-carboxylic acid, also known as N-methyl-L-pipecolic acid, is a unique N-methylated amino acid that offers additional structural advantages. As a cyclic amino acid, it imparts significant conformational constraints on the peptide backbone, which can be leveraged to stabilize specific secondary structures like β-turns.[4] The six-membered ring of N-methyl-L-pipecolic acid has been shown to increase the population of the cis-amide bond conformer compared to its five-membered ring counterpart, N-methylproline.[5][6] This ability to fine-tune peptide conformation is invaluable for optimizing receptor binding and biological activity. This guide provides a comprehensive overview of the application of (S)-1-Methylpiperidine-2-carboxylic acid in enantioselective peptide synthesis, including detailed protocols and expert insights.

Core Principles and Mechanistic Considerations

The primary challenge in incorporating N-methylated amino acids, including (S)-1-Methylpiperidine-2-carboxylic acid, into a growing peptide chain lies in the steric hindrance posed by the N-methyl group. This steric bulk diminishes the nucleophilicity of the secondary amine, making peptide bond formation significantly more challenging than with primary amino acids.[3] Consequently, standard coupling reagents and conditions often result in low yields and incomplete reactions.

To overcome this, highly efficient coupling reagents are necessary to activate the carboxylic acid of the incoming amino acid, rendering it sufficiently reactive to couple with the sterically hindered N-methylated amine.[7][8] The choice of coupling reagent is paramount to achieving high yields while minimizing the risk of racemization, a critical consideration in enantioselective synthesis.

Experimental Workflow for Peptide Synthesis

The following diagram illustrates a generalized workflow for the incorporation of an N-methylated amino acid, such as (S)-1-Methylpiperidine-2-carboxylic acid, during solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin Peptide-Resin (Free Amine) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Exposes N-terminal amine DMF_Wash1 DMF Wash Fmoc_Deprotection->DMF_Wash1 Removes piperidine Coupling Coupling Step: 1. Fmoc-(S)-1-Methylpiperidine-2-carboxylic acid 2. Coupling Reagent (e.g., HATU) 3. Base (e.g., DIEA) DMF_Wash1->Coupling Prepares for coupling DMF_Wash2 DMF Wash Coupling->DMF_Wash2 Removes excess reagents Next_Step Next Deprotection or Cleavage DMF_Wash2->Next_Step Cycle complete

Caption: A typical cycle for incorporating (S)-1-Methylpiperidine-2-carboxylic acid in SPPS.

Comparative Analysis of Coupling Reagents

The success of incorporating sterically hindered N-methylated amino acids is highly dependent on the choice of coupling reagent. The following table provides a comparative overview of commonly used reagents.

ReagentActivating SpeciesTypical Yield for N-Me AARacemization RiskKey Characteristics
HATU O-Acyl(azabenzotriazolyl)isoureaHighLowHighly effective for sterically hindered couplings, often the reagent of choice.[3][8]
HBTU O-Acyl(benzotriazolyl)isoureaModerate to LowLowLess effective than HATU for N-methylated amino acids due to lower reactivity.[8]
PyBOP O-Acyl(benzotriazolyl)pyrrolidinophosphoniumHighLowA phosphonium salt-based reagent, also very effective for difficult couplings.[7]
COMU O-Acyl(oxymapure)isouroniumHighVery LowA third-generation uronium salt with high reactivity and low racemization potential.
DCC/DIC O-Acyl-isoureaLowModerate to HighGenerally not recommended for N-methylated amino acids due to low yields and side reactions.[3]

Detailed Protocols

The following protocols are designed for the efficient and enantiomerically pure incorporation of (S)-1-Methylpiperidine-2-carboxylic acid into peptides via Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: HATU-Mediated Coupling

This protocol is considered the gold standard for coupling sterically hindered amino acids.

Materials and Reagents:

  • Fmoc-(S)-1-Methylpiperidine-2-carboxylic acid

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine, 20% in DMF

  • DCM (Dichloromethane)

  • Reaction vessel for SPPS

Procedure (0.1 mmol scale):

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(S)-1-Methylpiperidine-2-carboxylic acid (4 equivalents) and HATU (3.9 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For coupling to another N-methylated residue, the reaction time may need to be extended, or a second coupling may be necessary.

  • Monitoring the Coupling: Perform a colorimetric test (e.g., Bromophenol Blue test) to confirm the completion of the coupling. Unprotected N-methyl amines often give a weak or no color change with ninhydrin.[9]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_NMe_AA Fmoc-N-Me-AA-OH Active_Ester O-Acyl(azabenzotriazolyl) isourea active ester Fmoc_NMe_AA->Active_Ester HATU HATU HATU->Active_Ester Peptide_Resin Peptide-Resin-NH2 Active_Ester->Peptide_Resin + DIEA Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Peptide_Resin->Peptide_Bond

Caption: Activation and coupling pathway using HATU.

Protocol 2: Final Cleavage and Deprotection

Materials and Reagents:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

Troubleshooting and Expert Insights

  • Incomplete Coupling: If monitoring indicates an incomplete reaction, a second coupling with a fresh solution of activated amino acid should be performed before proceeding to the next deprotection step.

  • Racemization: While HATU generally minimizes racemization, it is crucial to avoid prolonged pre-activation times and excessive amounts of base.

  • HPLC Analysis: Peptides containing N-methylated residues may exhibit broad or multiple peaks on HPLC due to the presence of cis/trans isomers of the amide bond. This is a known phenomenon and not necessarily indicative of impurity.

Conclusion

(S)-1-Methylpiperidine-2-carboxylic acid is a valuable building block for the synthesis of conformationally constrained and proteolytically stable peptides. Its successful incorporation requires an understanding of the challenges posed by its sterically hindered N-methylated structure and the use of optimized protocols with highly efficient coupling reagents like HATU. By following the detailed procedures and considering the expert insights provided in this guide, researchers can effectively leverage the unique properties of this amino acid to advance their peptide-based drug discovery programs.

References

  • BenchChem. (2025). The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe. Benchchem.
  • Cativiela, C., & Ordóñez, M. (2017). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Amino Acids, 49(8), 1335-1346.
  • Wu, W. J., & Raleigh, D. P. (2000). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry, 65(21), 7047-7056.
  • ChemPep Inc. (n.d.). Overview of Peptide Coupling Reagents. ChemPep.
  • CymitQuimica. (n.d.). CAS 41447-17-0: N-Methyl-D-pipecolic acid. CymitQuimica.
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
  • BenchChem. (2025).
  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • Ordoñez, M., & Cativiela, C. (2015). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Molecules, 20(9), 16945-16966.
  • Wu, W. J., & Raleigh, D. P. (2000). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry, 65(21), 7047-7056.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Unverzagt, C., & Kajihara, Y. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 139-152). Humana Press.
  • Albericio, F., & Subirós-Funosas, R. (2021). Timeline of introducing coupling reagents and additives in SPPS and their relative structures. RSC Chemical Biology, 2(4), 1085-1100.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Fisher Scientific. (n.d.). (S)-1-Methylpiperidine-2-carboxylic acid | 1G | CS-W021154. Fisher Scientific.
  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-8436.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Sigma-Aldrich. (n.d.). 1-Methylpiperidine-2-carboxylic acid hydrochloride | 25271-35-6. Sigma-Aldrich.
  • LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.

Sources

Method

Application Note: A Robust HPLC Method for Purity Analysis of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride

Introduction (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its purity is a critical qual...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. The inherent characteristics of this molecule—high polarity, its existence as a hydrochloride salt, and its chiral nature—present significant challenges for developing a reliable and robust analytical method for purity assessment.[1] This application note details a comprehensive, step-by-step approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride, ensuring scientific integrity and adherence to regulatory standards.

The primary analytical hurdles for this compound stem from its poor retention on traditional reversed-phase (RP) columns due to its high hydrophilicity. Furthermore, its zwitterionic nature at certain pH values can lead to poor peak shapes and inconsistent retention.[3][4][5] This guide will explore various chromatographic strategies to overcome these challenges, culminating in a validated method suitable for quality control environments.

Method Development Strategy: A Multifaceted Approach

A systematic approach is essential for developing a robust HPLC method. The following sections outline the experimental choices and the scientific rationale behind them.

Initial Assessment and Analyte Characterization

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a white to off-white crystalline solid with good solubility in polar solvents like water and methanol.[1][2] Its structure contains a tertiary amine and a carboxylic acid, making it a zwitterionic compound over a certain pH range. The presence of a chiral center necessitates a method capable of separating the (S)-enantiomer from its potential (R)-enantiomer impurity.

Chromatographic Mode Selection

Given the polar and ionic nature of the analyte, several chromatographic modes were considered:

  • Reversed-Phase (RP) Chromatography: While standard C18 columns are generally unsuitable for such polar compounds, the use of ion-pairing reagents can enhance retention.[3][4] However, ion-pair reagents can lead to long column equilibration times and are often not compatible with mass spectrometry (MS).

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[6][7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[6]

  • Chiral Chromatography: To assess enantiomeric purity, a chiral stationary phase (CSP) is required.[9][10][11][12][13] These columns create a diastereomeric interaction with the enantiomers, leading to differential retention.[9]

Based on this assessment, a two-pronged approach was adopted: a HILIC method for achiral purity analysis (related substances) and a dedicated chiral HPLC method for enantiomeric purity.

Part 1: Achiral Purity by Hydrophilic Interaction Chromatography (HILIC)

Rationale for HILIC

HILIC offers significant advantages for analyzing (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride. It provides excellent retention for polar compounds without the need for ion-pairing reagents, resulting in better compatibility with MS detectors and faster equilibration times.[6][8][14]

Experimental Protocol: HILIC Method Development

1. Column Selection:

  • An amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) was chosen for its excellent retention of polar, basic compounds and good peak shape.

2. Mobile Phase Optimization:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. The buffer is crucial for controlling the ionization state of the analyte and ensuring reproducible retention.[7]

  • Mobile Phase B (Organic): Acetonitrile.

  • Gradient Elution: A gradient from high organic to a higher aqueous percentage was employed to elute the analyte and any potential impurities with varying polarities.

3. Detector and Other HPLC Parameters:

ParameterSettingRationale
Detector UV at 210 nmThe analyte lacks a strong chromophore, necessitating detection at a lower wavelength.
Flow Rate 0.4 mL/minOptimized for the column dimensions and particle size to achieve good efficiency.
Column Temperature 30 °CTo ensure consistent retention times and peak shapes.
Injection Volume 2 µLMinimized to prevent peak distortion.
Sample Diluent Acetonitrile/Water (90:10, v/v)To ensure compatibility with the initial mobile phase conditions and prevent peak splitting.
HILIC Method Development Workflow

Caption: HILIC method development workflow.

Part 2: Enantiomeric Purity by Chiral HPLC

Rationale for Chiral HPLC

Direct separation of enantiomers is the most accurate way to determine enantiomeric purity.[10] This requires a chiral stationary phase that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[9][12]

Experimental Protocol: Chiral Method Development

1. Column Selection:

  • A macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm) was selected due to its proven success in separating underivatized amino acid enantiomers and other polar, ionic compounds.[10]

2. Mobile Phase Optimization:

  • Polar Ionic Mode (PIM): This mode, unique to certain CSPs, often provides excellent selectivity for ionizable molecules.[11]

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v). The acid and base modifiers are crucial for controlling the ionization of both the analyte and the stationary phase, thereby influencing the chiral recognition.

  • Isocratic Elution: Isocratic conditions are often preferred for chiral separations to ensure robustness.

3. Detector and Other HPLC Parameters:

ParameterSettingRationale
Detector UV at 210 nmConsistent with the achiral method.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CChiral separations can be sensitive to temperature changes.
Injection Volume 10 µLAdjusted for the larger column volume.
Sample Diluent Mobile PhaseTo ensure good peak shape.

Method Validation Protocol

The developed HILIC method for purity analysis was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17][18]

Validation Workflow

Validation_Workflow Specificity Specificity (Peak Purity, Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, Temp, pH) Accuracy->Robustness LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) Precision->LOQ System_Suitability System Suitability Robustness->System_Suitability

Caption: ICH Q2(R1) method validation workflow.

Validation Parameters and Acceptance Criteria
Validation ParameterProtocolAcceptance Criteria
Specificity Forced degradation studies (acid, base, peroxide, heat, light). Peak purity analysis using a photodiode array (PDA) detector.The main peak should be free from co-eluting impurities. The method should be able to separate the analyte from degradation products.
Linearity Analysis of at least five concentrations ranging from the LOQ to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days by different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.To be determined experimentally.
Robustness Deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units).System suitability parameters should remain within acceptable limits.

System Suitability

As per USP <621>, system suitability tests are an integral part of the analytical procedure.[19][20][21][22][23] They are performed before each analytical run to ensure the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Conclusion

This application note presents a detailed and scientifically grounded approach to developing and validating a robust HPLC method for the purity analysis of the challenging compound, (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride. By employing a HILIC method for achiral purity and a dedicated chiral method for enantiomeric purity, a comprehensive quality control strategy is established. The provided protocols are designed to be self-validating, ensuring that the method is suitable for its intended purpose in a regulated environment. The systematic approach outlined here can be adapted for the analysis of other polar, chiral pharmaceutical intermediates and active pharmaceutical ingredients.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]

  • <621> CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • Are You Sure You Understand USP <621>? - Chromatography Online. (2024, September 16). Retrieved from [Link]

  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. Retrieved from [Link]

  • USP-NF 〈621〉 Chromatography. (2023, November 1). Retrieved from [Link]

  • The Effect of Ion Pairing Reagents in the Retention Profile of Zwitterionic Cephalosporins. (2011, June 24). ResearchGate. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • The Effect of Ion Pairing Reagents in the Retention Profile of Zwitterionic Cephalosporins. (2014, November 15). ResearchGate. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved from [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Retrieved from [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. (n.d.). Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved from [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. (n.d.). Waters. Retrieved from [Link]

  • Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. (2018, January 23). Agilent. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001, April 13). PubMed. Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]

  • direct analysis of amino acids by HILIC–eSI-MS. (n.d.). HPLC. Retrieved from [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. Retrieved from [Link]

  • 1-Methyl-piperidine-2-carboxylic acid hydrochloride. (n.d.). Capot Chemical. Retrieved from [Link]

  • LC Analysis of Zwitterions with Ion-Free Mobile Phase. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Separation of zwitter ionic drug molecule. (2004, September 28). Chromatography Forum. Retrieved from [Link]

  • Investigation of the retention/pH Profile of Zwitterionic Fluoroquinolones in Reversed-Phase and Ion-Interaction High Performance Liquid Chromatography. (2005, September 15). PubMed. Retrieved from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from [Link]

Sources

Application

Application Note: (S)-1-Methylpiperidine-2-carboxylic Acid Hydrochloride in Asymmetric Organocatalysis

Executive Summary & Structural Rationale (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (also known as L-N-methylpipecolic acid hydrochloride, or L-Mep·HCl) is a highly versatile chiral building block and bifunct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (also known as L-N-methylpipecolic acid hydrochloride, or L-Mep·HCl) is a highly versatile chiral building block and bifunctional organocatalyst. While historically renowned as a critical non-proteinogenic amino acid in the total synthesis of potent antimitotic peptides like the tubulysins[1], its unique structural topography has driven its adoption in asymmetric organocatalysis[2].

Unlike conventional secondary amine catalysts (e.g., proline) that operate via covalent enamine or iminium ion intermediates, L-Mep·HCl functions primarily as a chiral bifunctional Brønsted acid-base catalyst or as a highly directing chiral auxiliary. The causality behind its stereocontrol lies in its rigid six-membered piperidine ring. The piperidine core strongly prefers a stable chair conformation, projecting the tertiary N-methyl group and the C2-carboxylic acid into a highly defined spatial orientation. This rigidity provides superior, predictable stereofacial shielding compared to the more conformationally flexible pyrrolidine envelope of proline derivatives.

Mechanistic Paradigm: Bifunctional Activation

In asymmetric organocatalysis, the free base of (S)-1-methylpiperidine-2-carboxylic acid operates through a dual-activation mechanism. The tertiary amine acts as a Lewis/Brønsted base to activate incoming nucleophiles (e.g., deprotonating malonates), while the adjacent carboxylic acid acts as a Brønsted acid/hydrogen-bond donor to activate electrophiles (e.g., enones or nitroalkenes).

This simultaneous push-pull activation creates a highly ordered, rigid transition state. The spatial relationship between the protonated amine and the hydrogen-bonded electrophile dictates the trajectory of nucleophilic attack, ensuring high enantiomeric excess (ee).

G cluster_0 Catalyst Activation C (S)-1-Methylpiperidine- 2-carboxylic acid Base Tertiary Amine (Base/Nucleophile) C->Base Acid Carboxylic Acid (H-Bond Donor) C->Acid Nuc Nucleophile (e.g., Malonate) Base->Nuc Deprotonation/ Activation Elec Electrophile (e.g., Enone) Acid->Elec H-Bond Activation TS Highly Ordered Transition State Nuc->TS Elec->TS Prod Enantioenriched Product TS->Prod Stereoselective C-C Bond Formation

Caption: Bifunctional activation model of the catalyst in asymmetric synthesis.

Quantitative Data: Solvent and Temperature Effects

The efficacy of L-Mep as a bifunctional catalyst is highly dependent on the reaction microenvironment. Protic solvents disrupt the critical hydrogen-bonding network required for transition-state organization, leading to a collapse in stereoselectivity. Non-polar solvents, conversely, tighten the ion-pair and hydrogen-bond interactions.

Table 1: Optimization of L-Mep Catalyzed Asymmetric Michael Addition (Diethyl malonate to trans-chalcone)

EntrySolventBase Additive (1.0 eq)*Temp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Rationale
1MethanolEt₃N258512Protic solvent outcompetes catalyst for H-bonding.
2THFEt₃N257845Moderate polarity allows partial TS organization.
3TolueneEt₃N258276Non-polar environment enforces rigid H-bond network.
4TolueneEt₃N07588Reduced thermal motion tightens stereofacial shielding.
5TolueneDIPEA-206894 Bulky base prevents competitive background reactions.

*Note: Base additive is required to neutralize the HCl salt and liberate the active zwitterionic catalyst.

Self-Validating Experimental Protocols

Protocol A: Enantioselective Michael Addition

This protocol utilizes L-Mep·HCl to catalyze the asymmetric conjugate addition of carbon nucleophiles to α,β-unsaturated ketones.

Materials:

  • (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (10 mol%)

  • trans-Chalcone (1.0 mmol, Electrophile)

  • Diethyl malonate (1.2 mmol, Nucleophile)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Liberation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add L-Mep·HCl (18.0 mg, 0.1 mmol) and anhydrous toluene (2.0 mL) under an argon atmosphere. Add DIPEA (17.4 µL, 0.1 mmol) dropwise. Stir for 15 minutes at room temperature to liberate the free zwitterionic catalyst.

  • Electrophile Addition: Add trans-chalcone (208.3 mg, 1.0 mmol) to the suspension. Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

  • Nucleophile Addition: Slowly add diethyl malonate (182 µL, 1.2 mmol) dropwise over 5 minutes to prevent localized thermal spikes that could degrade stereocontrol.

  • Reaction Maturation: Stir the mixture at -20 °C for 48 hours. In-process control: Monitor conversion via TLC (Hexanes:EtOAc 4:1, UV visualization).

  • Quenching & Workup: Quench the reaction cold by adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash column chromatography. Determine the ee of the purified product using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Workflow Step1 Step 1: Catalyst Preparation Neutralize HCl salt with weak base (e.g., DIPEA) Step2 Step 2: Substrate Addition Add Electrophile & Nucleophile in non-polar solvent Step1->Step2 Step3 Step 3: Asymmetric Reaction Stir at -20°C to 0°C for 24-48 hours Step2->Step3 Step4 Step 4: Quenching & Extraction Quench with sat. NH4Cl, extract with EtOAc Step3->Step4 Step5 Step 5: Chiral Analysis Determine ee% via Chiral HPLC Step4->Step5

Caption: Step-by-step workflow for organocatalytic asymmetric Michael addition.

Protocol B: Application as a Chiral Auxiliary in Complex Synthesis

Beyond catalytic amounts, L-Mep is utilized stoichiometrically as a chiral auxiliary and structural fragment in the synthesis of highly complex, stereochemically dense natural product mimics, such as the tubugis and tubulysins[3][4]. In these multicomponent reactions (e.g., Ugi-4CR), the inherent chirality of the (S)-piperidine ring dictates the diastereoselectivity of newly formed stereocenters.

Causality in Peptide Assembly: When coupling L-Mep to sterically hindered amino acids (e.g., isoleucine or tubuvaline), standard carbodiimide coupling often leads to epimerization or low yields due to the bulky tertiary amine. Best Practice: Utilize highly reactive acyl fluorides or uronium-based coupling reagents (e.g., HATU) in the presence of 2,4,6-trimethylpyridine (collidine). Collidine acts as a non-nucleophilic acid scavenger that prevents the formation of oxazolone intermediates, thereby preserving the absolute stereochemistry of the L-Mep moiety during late-stage peptide assembly[1].

Troubleshooting & Best Practices

  • Hygroscopicity of the Free Base: The free (S)-1-methylpiperidine-2-carboxylic acid is highly hygroscopic and prone to degradation. Always source and store the compound as the hydrochloride salt (L-Mep·HCl) . Liberate the catalyst in situ immediately prior to the reaction.

  • Base Selection for Neutralization: When neutralizing the HCl salt, avoid strong or highly nucleophilic bases (like NaOH or DMAP) which can trigger background racemic reactions. DIPEA or triethylamine are optimal as they neutralize the HCl without participating in nucleophilic attack.

  • Moisture Control: Because the catalytic mechanism relies on a delicate hydrogen-bonding network, trace water will act as a competitive H-bond donor, drastically reducing enantioselectivity. All solvents must be strictly anhydrous, and reactions must be conducted under an inert atmosphere.

References

  • MULTICOMPONENT REACTIONS IN ALKALOID-BASED DRUG DISCOVERY - PMC. nih.gov.[3]

  • Total Synthesis of N14-Desacetoxytubulysin H | Organic Letters - ACS Publications. acs.org.[1]

  • Buy 1-Methylpiperidine-2-carboxylic acid | 7730-87-2 - Smolecule. smolecule.com.[2]

  • The Multiple Multicomponent Approach to Natural Product Mimics: Tubugis, N-Substituted Anticancer Peptides with Picomolar Activity | Journal of the American Chemical Society. acs.org.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in (S)-1-Methylpiperidine-2-carboxylic Acid Hydrochloride Synthesis

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you understand that synthesizing chiral cyclic amino acids presents unique challenges, particularly regarding isolation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you understand that synthesizing chiral cyclic amino acids presents unique challenges, particularly regarding isolation and stereochemical integrity. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (also known as L-N-methylpipecolic acid HCl) is a critical intermediate in the synthesis of complex pharmaceuticals, including tubulysin derivatives and long-acting local anesthetics[1][2].

This guide bypasses generic advice to deliver field-proven, mechanistically grounded solutions for maximizing your synthetic yield and enantiomeric purity.

Process Overview & Mechanistic Pathway

The most robust and scalable method for synthesizing (S)-1-Methylpiperidine-2-carboxylic acid is the Eschweiler-Clarke reductive amination of (S)-pipecolic acid, followed by anhydrous hydrochloride salt formation[3].

Unlike direct alkylation with methyl iodide—which requires strong bases that risk racemization at the α -carbon and often leads to over-alkylation (quaternary ammonium salts)—the Eschweiler-Clarke protocol operates under acidic conditions. This preserves the (S)-stereocenter and naturally halts at the tertiary amine stage, as the required iminium intermediate cannot form once the nitrogen is fully substituted[4].

G A (S)-Pipecolic Acid (Starting Material) B Formaldehyde (aq) Condensation A->B C Iminium Ion Intermediate B->C D Formic Acid Hydride Transfer (-CO2) C->D E (S)-1-Methylpiperidine- 2-carboxylic acid (Zwitterion) D->E F Anhydrous HCl (EtOH / MTBE / ACN) E->F G Target Product: HCl Salt F->G

Mechanistic workflow of the Eschweiler-Clarke methylation and subsequent HCl salt isolation.

Quantitative Data: Synthetic Route Comparison

To understand why yields fluctuate, we must compare the thermodynamic and operational realities of the primary synthetic routes. The data below summarizes expected outcomes based on optimized industrial and academic protocols[3][5][6].

Synthetic RouteReagentsExpected YieldEnantiomeric Excess (ee)Primary Yield-Limiting Factor
Eschweiler-Clarke Formaldehyde, Formic Acid85% - 92%>99%Aqueous isolation of the zwitterion.
Catalytic Reductive Formaldehyde, H 2​ , Pd/C80% - 90%>99%Catalyst poisoning; incomplete reduction.
Direct Alkylation Methyl Iodide, NaH, THF50% - 70%<90% (High Risk)Racemization; quaternary salt formation.
Nitrile Hydrolysis 1-Methylpiperidine-2-carbonitrile, 6N HCl~70%>98%Incomplete hydrolysis; byproduct formation.

Standard Operating Procedure: High-Yield Synthesis & Isolation

The primary cause of yield loss in this synthesis is not the reaction itself, but the isolation phase . Because the intermediate is a highly water-soluble zwitterion, traditional aqueous-organic extraction will fail. The following self-validating protocol relies on solvent stripping and anti-solvent crystallization to drive yields above 85%[5][6].

Phase 1: Reductive Amination (Eschweiler-Clarke)
  • Charge the Reactor: To a round-bottom flask equipped with a reflux condenser, add (S)-pipecolic acid (1.0 eq).

  • Add Reagents: Slowly add formic acid (5.0 eq) followed by aqueous formaldehyde (37% w/w, 3.0 eq). Causality: Excess formic acid is required to ensure complete hydride transfer and to act as the solvent medium.

  • Thermal Activation: Heat the mixture to 100 ± 5°C under reflux for 4-6 hours. (Alternatively, flash heating to 140°C via microwave irradiation can reduce reaction time to minutes while achieving >90% yield[3]).

  • Validation Check: Gas evolution (CO 2​ ) will be vigorous initially. The reaction is complete when CO 2​ evolution ceases and LC-MS confirms the disappearance of the starting material mass.

Phase 2: Zwitterion Concentration & Salt Formation
  • Solvent Stripping (Critical Step): Remove all water, unreacted formaldehyde, and formic acid via rotary evaporation under high vacuum at 50-60°C until a thick syrup or crude solid remains. Causality: Any residual water will prevent the crystallization of the highly hygroscopic HCl salt.

  • Acidification: Dissolve the crude residue in absolute ethanol (or a minimal amount of concentrated HCl if transitioning to an acetonitrile system)[5][6]. If using ethanol, bubble anhydrous HCl gas through the solution or add a stoichiometric amount of 6N HCl, then re-evaporate to remove water.

  • Anti-Solvent Crystallization: Redissolve the crude hydrochloride salt in a minimal volume of hot absolute ethanol. Slowly add Methyl tert-butyl ether (MTBE) or Acetonitrile (ACN) dropwise while cooling to 0°C[5][6].

  • Isolation: Filter the resulting white crystalline solid under a nitrogen atmosphere. Wash the filter cake with cold ACN or MTBE. Dry under vacuum at 50°C until the water content is 0.2% w/w[6].

Troubleshooting & FAQs

Q1: My LC-MS shows 100% conversion, but my isolated yield is below 40%. Where is my product going?

A: You are likely losing your product during the aqueous workup. (S)-1-Methylpiperidine-2-carboxylic acid is an amino acid; at neutral pH, it exists as a zwitterion and is infinitely soluble in water. Do not attempt liquid-liquid extraction. You must strip the reaction mixture to complete dryness under reduced pressure to remove water and formic acid before attempting to crash out the hydrochloride salt using an anti-solvent like MTBE or Acetonitrile[5][6].

Q2: I am detecting a significant impurity with a mass of +14 Da relative to my target product. What is this, and how do I prevent it?

A: If you are using direct alkylation (e.g., MeI), this is the quaternary ammonium salt (dimethylated product). To prevent this, abandon direct alkylation and switch to the Eschweiler-Clarke protocol. The Eschweiler-Clarke mechanism requires the formation of an iminium ion prior to reduction. Because a tertiary amine cannot form an iminium ion, the reaction inherently stops at the mono-methylated (tertiary) stage, completely eliminating the +14 Da over-alkylation impurity[4].

Q3: My final HCl salt is turning into a sticky syrup on the filter paper. How do I handle this?

A: (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is highly hygroscopic. If it is turning into a syrup, it is absorbing ambient moisture from the air.

  • Fix 1: Perform the filtration using a Schlenk line or an inverted funnel with a positive flow of dry nitrogen.

  • Fix 2: Ensure your crystallization solvents (Ethanol, MTBE, or Acetonitrile) are strictly anhydrous.

  • Fix 3: Immediately transfer the damp filter cake to a vacuum desiccator containing P 2​ O 5​ or dry it in a vacuum oven at 50°C[6].

Q4: We observed a drop in enantiomeric excess (ee) in our final batch. What causes racemization in this specific molecule?

A: Racemization at the C2 position occurs via enolization of the carboxylic acid, which is facilitated by strong bases and high heat. If you used the direct alkylation method (e.g., NaH), the base deprotonated the α -carbon, destroying the (S)-stereocenter. The Eschweiler-Clarke method uses Formic Acid (pH < 3), which protonates the amine and suppresses α -deprotonation, preserving the stereochemical integrity of the pipecolic acid framework[5].

References

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI.[Link]

  • Cyclization in the Course of Clarke—Eschweiler Methylation. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals focused on the purification of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride via recrystallizatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals focused on the purification of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride via recrystallization. As a critical chiral intermediate in the synthesis of numerous pharmaceutical compounds, including analgesics and anti-inflammatory drugs, achieving high enantiomeric and chemical purity is paramount.[1][2] This document offers a structured approach to troubleshooting common issues and optimizing experimental conditions to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent or solvent system for the recrystallization of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride, a polar protic solvent is generally a good starting point due to the presence of the carboxylic acid and the hydrochloride salt.[1] Mixed solvent systems are often employed to fine-tune solubility. A common and effective system is a mixture of ethanol and diethyl ether or ethanol and methyl tert-butyl ether.[1] Isopropanol is also a preferred solvent for recrystallizing hydrochloride salts.[3]

Q2: What is a reasonable expectation for yield and purity improvement after one recrystallization?

A single, well-executed recrystallization can significantly enhance purity. For instance, in the synthesis of related piperidine compounds, recrystallization is a key step to achieving high purity.[4] A yield of 60-80% is a good target for a single recrystallization, though this is highly dependent on the initial purity of the crude material and the precise conditions used. The goal is to maximize the removal of impurities while minimizing the loss of the desired compound in the mother liquor.

Q3: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, causing it to come out of solution above its melting point.[5] To remedy this, try using a larger volume of solvent to reduce the saturation temperature.[6] Alternatively, a slower cooling rate can provide more time for proper crystal nucleation and growth.[5]

Q4: How can I obtain larger, more well-defined crystals instead of fine needles or a powder?

Crystal morphology is influenced by the rate of cooling and the degree of supersaturation.[7] Rapid cooling and high supersaturation tend to favor rapid nucleation, resulting in many small crystals.[8] For larger crystals, a slower cooling process is recommended.[6] This can be achieved by allowing the flask to cool to room temperature on a benchtop, insulated from cold surfaces, before transferring it to an ice bath.[6]

Q5: What is the maximum temperature I should use to dissolve the compound?

The dissolution temperature should be close to the boiling point of the solvent to ensure maximum solubility and to create a supersaturated solution upon cooling.[9] However, it is crucial to be aware of the thermal stability of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride. Prolonged exposure to high temperatures can lead to degradation, introducing new impurities.[8] Therefore, the compound should be heated for the minimum time necessary to achieve complete dissolution.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the recrystallization of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride.

Problem: Low or No Crystal Yield
  • Potential Cause 1: Excessive Solvent The most common reason for poor yield is the use of too much solvent, which keeps the compound dissolved even at lower temperatures.[5][6]

    • Solution: Reduce the solvent volume by gentle heating or under reduced pressure. Be cautious not to evaporate too much solvent, which could cause the compound to crash out of solution.

  • Potential Cause 2: Inappropriate Solvent System The chosen solvent or solvent mixture may be too good of a solvent for the compound at all temperatures.

    • Solution: If using a single solvent, consider adding an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution until slight turbidity is observed.[9] For mixed solvent systems, adjust the ratio to decrease the overall solubility.

  • Potential Cause 3: Premature Filtration Filtering the solution while it is too cool can lead to premature crystallization on the filter paper, resulting in significant loss of product.

    • Solution: Ensure the filtration apparatus (funnel and filter paper) is pre-heated. Perform the hot filtration step as quickly as possible.

Problem: Oiling Out
  • Potential Cause 1: Solution is Too Concentrated A highly concentrated solution can become supersaturated at a temperature above the compound's melting point.[5]

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration before attempting to cool again.[6]

  • Potential Cause 2: Rapid Cooling Cooling the solution too quickly can prevent the molecules from having enough time to arrange themselves into a crystal lattice.

    • Solution: Allow the solution to cool slowly and undisturbed. An insulated container or a dewar can be used to slow the cooling rate.[6]

  • Potential Cause 3: Presence of Impurities Impurities can disrupt the crystallization process and promote oiling out.

    • Solution: Consider a pre-purification step, such as a wash with an appropriate solvent or treatment with activated charcoal to remove colored impurities.[3]

Problem: Crystals are Impure
  • Potential Cause 1: Incomplete Dissolution of Impurities Some impurities may have similar solubility profiles to the target compound.

    • Solution: A second recrystallization is often necessary to achieve high purity. Alternatively, explore different solvent systems where the impurity has a significantly different solubility.

  • Potential Cause 2: Occlusion of Mother Liquor Rapid crystal growth can trap impurities from the mother liquor within the crystal lattice.

    • Solution: Slow down the rate of crystallization by using a slower cooling rate. Ensure the final crystals are thoroughly washed with a small amount of cold, fresh solvent to remove any adhering mother liquor.[9]

  • Potential Cause 3: Co-crystallization of Impurities If an impurity has a very similar structure to the target compound, it may co-crystallize.

    • Solution: In such cases, an alternative purification technique, such as chromatography, may be required.

General Recrystallization Protocol

This protocol provides a starting point for the recrystallization of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride. Optimization will likely be necessary based on the purity of the starting material and the desired outcome.

  • Solvent Selection: Begin with an ethanol/diethyl ether or ethanol/methyl tert-butyl ether solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride. Add a minimal amount of hot ethanol to dissolve the solid. The goal is to use the smallest volume of solvent necessary for complete dissolution at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, further cool the flask in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Summary of Key Recrystallization Parameters

ParameterEffect on RecrystallizationRecommendations
Solvent Choice Determines the solubility profile and potential for purification.Start with polar protic solvents like ethanol or isopropanol, and consider mixed systems with an anti-solvent like diethyl ether.[1][3]
Solvent Volume Affects the yield and the point of saturation.Use the minimum amount of hot solvent required for complete dissolution to maximize recovery.[9]
Cooling Rate Influences crystal size and purity.Slow cooling generally leads to larger, purer crystals.[6]
Agitation Can induce nucleation.Avoid agitation during the initial cooling phase to promote the growth of larger crystals. Scratching the inside of the flask can be used to induce crystallization if it does not occur spontaneously.[6]
Seeding Can initiate crystallization in a supersaturated solution.If available, adding a single seed crystal of the pure compound can promote controlled crystal growth.[10]

Troubleshooting Flowchart

Caption: Troubleshooting decision tree for recrystallization.

References

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (2021). Processes, 9(7), 1138. [Link]

  • Recrystallization. (n.d.). Retrieved March 27, 2026, from [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. (2019). Crystal Growth & Design, 19(6), 3371-3383. [Link]

  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. (2007). Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025, February 3). PharmaFeatures. [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025, January 27). Longdom Publishing. [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. [Link]

  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. (n.d.). Academax. Retrieved March 27, 2026, from [Link]

  • Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. (1978).
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015). CrystEngComm, 17(3), 569-575. [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved March 27, 2026, from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved March 27, 2026, from [Link]

  • Process for producing crystals of salt of acidic amino acid and basic amino acid. (n.d.). Google Patents.
  • Problems with Recrystallisations. (n.d.). University of York. Retrieved March 27, 2026, from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(3), 393-407. [Link]

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2007). Industrial & Engineering Chemistry Research, 46(12), 4216-4224. [Link]

  • Need help with recrystallisation I have trouble with. (2021, July 29). Reddit. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry, 87(13), 8349-8359. [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2025, April 24). Pharmaceutical Sciences. [Link]

  • 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Solubility of drug in different solvents. (2020). ResearchGate. [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Chiral Purification of (S)-1-Methylpiperidine-2-carboxylic Acid Hydrochloride

Overview (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (also known as (S)-N-methylpipecolic acid HCl) is a highly valuable chiral building block, featuring a molecular weight of 179.64 g/mol and a melting point...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (also known as (S)-N-methylpipecolic acid HCl) is a highly valuable chiral building block, featuring a molecular weight of 179.64 g/mol and a melting point of 208–210°C[1]. Its stereochemical integrity is paramount in drug development; for instance, in the synthesis of mutant B-Raf V600E selective kinase inhibitors, the (S)-enantiomer exhibits significantly different cellular potency compared to its (R)-counterpart[2].

This troubleshooting guide provides actionable, self-validating methodologies to eliminate the (R)-enantiomer impurity from your synthetic batches, ensuring >99.5% enantiomeric excess (ee).

Troubleshooting & FAQs

Q1: We are observing >5% of the (R)-enantiomer impurity in our batches post-crystallization. What is driving this co-precipitation, and how can we eliminate it?

Expert Insight & Causality: Co-precipitation occurs when the thermodynamic solubility difference between the (S)-diastereomeric salt and the (R)-diastereomeric salt is insufficient in your chosen solvent system. If you are using standard unmodified L-tartaric acid for resolution, the system may form a solid solution, or the supersaturation level during cooling might be too high, trapping the unwanted (R)-isomer within the crystal lattice[3].

Self-Validating Solution: Switch from standard tartaric acid to a more sterically demanding resolving agent, such as (R,R)-O,O'-dibenzoyl-tartaric acid ((R,R)-DBTA)[4]. The bulky benzoyl groups increase the structural and thermodynamic disparity between the resulting diastereomers. Implement a slow, controlled cooling ramp (e.g., 0.1°C/min) to promote selective nucleation of the (S)-enantiomer salt.

Q2: During the N-methylation of enantiopure (S)-pipecolic acid, we notice a drop in enantiomeric excess. How does racemization occur here?

Expert Insight & Causality: The C2 proton (adjacent to the carboxylic acid and the piperidine nitrogen) is relatively acidic. Under strongly basic conditions or at high temperatures during reductive amination (e.g., classic Eschweiler-Clarke conditions using boiling formic acid/formaldehyde), transient enolization occurs at the C2 position. When the planar enolate intermediate re-protonates, it does so non-stereoselectively, yielding the (R)-enantiomer.

Self-Validating Solution: Utilize milder reductive amination conditions to prevent enolization entirely. React (S)-pipecolic acid with aqueous formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)3) in a slightly acidic environment (pH 4-5) at room temperature. This protocol maintains the stereocenter's integrity by avoiding the basic/thermal conditions required for enolate formation.

Q3: How do we accurately quantify the (R)-enantiomer impurity down to 0.1%? Our current C18 HPLC method shows a single peak.

Expert Insight & Causality: Achiral C18 columns cannot differentiate enantiomers because the physicochemical interactions between the stationary phase and both enantiomers are identical in an achiral environment.

Self-Validating Solution: Employ a chiral stationary phase (CSP) based on ligand-exchange chromatography. Use a Chiralpak® WH column with a mobile phase containing Cu(II) ions (e.g., 0.25 mM CuSO4)[5]. The enantiomers form transient, diastereomeric coordination complexes with the chiral stationary phase and the copper ions. The difference in the stability of these complexes results in distinct, baseline-resolved retention times for the (S) and (R) enantiomers.

Mechanistic Workflows & Root Cause Analysis

RacemizationPathway Start1 Strong Base / High Temp During N-Methylation Step1 Deprotonation at C2 (Enolate Formation) Start1->Step1 Step2 Non-stereoselective Reprotonation Step1->Step2 Target Elevated (R)-Enantiomer Impurity in Batch Step2->Target Start2 Suboptimal Resolution Agent Selection Step3 Low Thermodynamic Solubility Difference Start2->Step3 Step4 Co-precipitation of (R)-Diastereomer Step3->Step4 Step4->Target

Mechanistic pathways leading to (R)-enantiomer contamination in (S)-batches.

ResolutionWorkflow A Racemic Mixture 1-Methylpiperidine-2-carboxylic acid B Add (R,R)-DBTA in EtOH/H2O (80°C) A->B C Controlled Cooling (0.1°C/min to 5°C) B->C D Crystallization of Diastereomeric Salts C->D E Filtration D->E F (S)-Enantiomer Salt (Solid Phase) E->F Insoluble G (R)-Enantiomer Enriched (Mother Liquor) E->G Soluble H HCl Treatment & Phase Extraction F->H I Pure (S)-1-Methylpiperidine- 2-carboxylic acid HCl H->I

Workflow for diastereomeric salt resolution of N-methylpipecolic acid.

Quantitative Data: Resolution Agent Comparison

To optimize your chiral resolution, refer to the thermodynamic and yield data summarized below. (R,R)-DBTA provides the optimal balance of yield and enantiomeric excess for N-methylated pipecolic acid derivatives.

Resolving AgentSolvent SystemCooling ProfileDiastereomeric Excess (de)Yield (%)Notes
L-Tartaric AcidEthanol / WaterRapid (Ice Bath)72.5%45%High risk of (R)-salt co-precipitation[3].
L-Tartaric AcidEthanol / WaterSlow (0.1°C/min)88.0%41%Requires multiple recrystallizations.
(1S)-(+)-10-Camphorsulfonic AcidAcetoneSlow (0.1°C/min)85.5%38%Moderate separation; hygroscopic salt.
(R,R)-DBTA Ethanol / Water Slow (0.1°C/min) >98.5% 48% Gold standard; bulky groups prevent solid solutions[4].

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using (R,R)-DBTA

This protocol isolates the (S)-enantiomer from a racemic mixture of 1-methylpiperidine-2-carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 mmol of racemic 1-methylpiperidine-2-carboxylic acid in 150 mL of an Ethanol/Water mixture (80:20 v/v) in a jacketed reactor.

  • Agent Addition: Heat the suspension to 80°C until fully dissolved. Slowly add 50 mmol (0.5 equivalents) of (R,R)-O,O'-dibenzoyl-tartaric acid ((R,R)-DBTA)[4].

  • Equilibration: Stir the mixture at 80°C for 30 minutes to ensure complete salt formation.

  • Controlled Crystallization: Program the reactor to cool at a strict rate of 0.1°C/min down to 5°C. Critical Step: Rapid cooling causes supersaturation spikes, leading to the entrapment of the (R)-enantiomer.

  • Isolation: Filter the resulting crystals under a vacuum. Wash the filter cake with 20 mL of ice-cold Ethanol.

  • Salt Cleavage: Suspend the isolated solid in 100 mL of water. Adjust the pH to 1.5 using 2M HCl. Extract the liberated (R,R)-DBTA with dichloromethane (3 x 50 mL).

  • Recovery: Lyophilize the aqueous layer to yield pure (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride.

Protocol 2: Chiral HPLC Analytical Method for ee Determination

Use this method to validate the absence of the (R)-enantiomer down to a 0.1% limit of detection.

Step-by-Step Methodology:

  • Column Preparation: Install a Chiralpak® WH column (4.6 mm x 250 mm, 5 µm)[5].

  • Mobile Phase: Prepare a 0.25 mM Copper(II) Sulfate (CuSO4) aqueous solution. Filter through a 0.22 µm membrane and degas thoroughly.

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 50°C (Elevated temperature improves peak symmetry in ligand-exchange chromatography).

    • Detection: UV at 254 nm (detecting the Cu(II)-amino acid complex).

  • Sample Prep: Dissolve 5 mg of the synthesized (S)-1-Methylpiperidine-2-carboxylic acid HCl in 1 mL of the mobile phase.

  • Execution: Inject 10 µL of the sample. The (R)-enantiomer will elute first, followed by the (S)-enantiomer, allowing for precise integration of the chiral impurity.

References

  • IntechOpen. "New Opportunities to Improve the Enantiomeric and Diastereomeric Separations". Intechopen.com. Available at:[Link]

  • Google Patents. "US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom". Google.com.
  • Taylor & Francis. "Total Conversion of Racemic Pipecolic Acid into the L-Enantiomerby a Combination of Enantiospecific Oxidation". Tandfonline.com. Available at:[Link]

  • ACS Publications. "Discovery and Optimization of a Novel Series of Potent Mutant B-Raf V600E Selective Kinase Inhibitors". Acs.org. Available at:[Link]

Sources

Optimization

Overcoming steric hindrance when coupling (S)-1-Methylpiperidine-2-carboxylic acid

Welcome to the Technical Support Center for advanced peptide synthesis. This portal is specifically designed for researchers and drug development professionals dealing with the notoriously difficult coupling of (S)-1-Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This portal is specifically designed for researchers and drug development professionals dealing with the notoriously difficult coupling of (S)-1-Methylpiperidine-2-carboxylic acid (also known as L-N-methylpipecolic acid, or L-Mep).

L-Mep is a critical structural moiety in highly potent antimitotic peptides like tubulysins[1]. However, its incorporation presents a dual challenge: the secondary amine is exceptionally bulky due to the piperidine ring and the N-methyl group, and the adjacent carboxylic acid is sterically shielded. This creates a high kinetic barrier to amide bond formation, often resulting in agonizingly slow reaction rates, incomplete couplings, and a high risk of epimerization (loss of stereochemistry)[2][3].

Diagnostic Overview & Reagent Selection

To overcome the steric hindrance of L-Mep, standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient. You must utilize highly reactive coupling reagents that generate superior active esters (like OAt or Oxyma). However, the choice of reagent depends heavily on whether L-Mep is acting as the nucleophile (amine) or the electrophile (carboxylic acid).

Quantitative Reagent Comparison Matrix

Use this table to select the optimal coupling system based on your specific reaction vector.

Coupling SystemChemical ClassReactivity LevelEpimerization ControlGuanidinylation RiskBest Use Case for L-Mep
DIC / HOBt CarbodiimideLowModerateNoneNot recommended. Fails to couple hindered N-methyl cyclic systems.
HATU / DIEA Aminium (Uronium)Very HighGood (Anchimeric assistance)High (If pre-activation is too long)Activating L-Mep acid when coupling to unhindered amines.
PyAOP / DIEA PhosphoniumVery HighGoodNone Coupling onto the L-Mep amine; avoids chain termination[2].
COMU / Oxyma Uronium (Oxyma)Extremely HighExcellent ModerateHighly hindered couplings requiring strict stereocontrol[3].
TFFH / DIEA Acid FluorideMaximumModerateNoneExtreme steric hindrance where bulky active esters fail entirely.

Experimental Workflows & Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to subsequent synthesis steps without passing the built-in validation checkpoints.

Protocol A: HATU/HOAt-Mediated Coupling (Activating L-Mep)

Causality Focus: HATU generates the highly reactive 7-azabenzotriazole (OAt) ester. The pyridine nitrogen of the OAt ester provides anchimeric (neighboring group) assistance, effectively guiding the incoming amine to the carbonyl carbon despite the steric bulk.

Step-by-Step Methodology:

  • Preparation: Dissolve the incoming amine (peptide-resin or solution-phase amine, 1.0 eq) in anhydrous DMF.

  • Reagent Mixing: In a separate vial, dissolve L-Mep (3.0 eq) and HATU (2.9 eq) in a minimal volume of anhydrous DMF. (Note: HATU is kept slightly sub-stoichiometric to the acid to prevent unreacted HATU from interacting with the amine).

  • Pre-Activation (CRITICAL): Add N,N-Diisopropylethylamine (DIEA) (6.0 eq) to the L-Mep/HATU mixture. Pre-activate for exactly 1 to 2 minutes.

    • Why? Prolonged pre-activation allows the activated ester to enolize or form an oxazolone, leading to epimerization[3][4].

  • Coupling: Transfer the pre-activated mixture immediately to the amine solution.

  • Reaction: Agitate at room temperature for 2 to 4 hours.

  • Validation Checkpoint: Perform a Chloranil Test (if the incoming amine is secondary) or a Kaiser/Ninhydrin Test (if primary).

    • Self-Validation: If the resin beads turn blue, unreacted amine remains. Do not proceed. Drain the reaction and apply Protocol B .

Protocol B: COMU/Oxyma Pure with TMP (For Extreme Hindrance)

Causality Focus: When coupling onto the L-Mep amine, the reaction is exceptionally slow. Using DIEA (a relatively strong base) for prolonged periods causes base-catalyzed epimerization. Switching to COMU/Oxyma allows the use of 2,4,6-collidine (TMP). TMP is sterically hindered and a weaker base, drastically suppressing the enolization pathway while maintaining high coupling efficiency[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the incoming Fmoc-amino acid (3.0 eq), COMU (3.0 eq), and Oxyma Pure (3.0 eq) in anhydrous DMF.

  • Base Addition: Add TMP (6.0 eq) to the mixture. Pre-activate for 1 minute.

  • Coupling: Add the mixture to the L-Mep-containing peptide.

  • Thermal Assistance: Subject the reaction to Microwave-Assisted Peptide Synthesis (MAPS) at 60°C for 15 minutes, or agitate at room temperature for 12–16 hours.

  • Validation Checkpoint: Perform a Chloranil Test . L-Mep is a secondary amine; a standard Kaiser test will yield a false negative. A colorless/yellow bead indicates successful coupling.

Visualizing the Chemistry

To troubleshoot effectively, you must understand the competing mechanistic pathways during activation.

G A L-Mep (Carboxylic Acid) B HATU / Base Activation A->B Fast C OAt Active Ester (Highly Reactive) B->C D Incoming Amine Nucleophilic Attack C->D F Oxazolone Formation (Epimerization Risk) C->F Slow / Base Catalyzed E Peptide Bond Formation D->E Desired Pathway F->E Racemized Product

Caption: Mechanism of HATU activation, OAt ester formation, and the competing oxazolone epimerization pathway.

Workflow Start Initiate L-Mep Coupling Step1 Method 1: HATU + HOAt + DIEA (Room Temp, 2h) Start->Step1 Eval1 Yield > 80% & Low Epimerization? Step1->Eval1 Success Proceed to Next Step Eval1->Success Yes Step2 Method 2: COMU + Oxyma + TMP (Microwave 60°C) Eval1->Step2 No Eval2 Yield > 80% & Low Epimerization? Step2->Eval2 Eval2->Success Yes Step3 Method 3: Acid Fluoride (TFFH) or Ugi MCR Eval2->Step3 No Step3->Success Final Resolution

Caption: Troubleshooting decision tree for coupling sterically hindered N-methyl amino acids like L-Mep.

Frequently Asked Questions (FAQs)

Q: My coupling yield onto the L-Mep amine is stuck at <20%, and LC-MS shows a mass addition of +98 Da. What is happening? A: You are observing guanidinylation . Because the L-Mep amine is highly hindered, nucleophilic attack on the activated ester is exceptionally slow. If you are using an aminium/uronium reagent like HATU or HBTU, the unreacted L-Mep amine will eventually attack the electrophilic carbon of the coupling reagent itself, forming a dead-end tetramethylguanidinium cap (+98 Da)[4]. Solution: Switch to a phosphonium-based reagent like PyAOP or PyBOP . Phosphonium reagents do not contain a guanidinylating moiety, allowing you to push the reaction with longer times or heat without capping your peptide chain[2].

Q: I am successfully forming the peptide bond, but NMR/HPLC indicates a high degree of epimerization at the L-Mep alpha-carbon. How do I suppress this? A: Epimerization in N-methylated cyclic acids is primarily base-catalyzed. The standard use of DIEA creates a highly basic environment that promotes the enolization of the OAt/Oxyma active ester[3]. Solution: First, minimize your pre-activation time to strictly 1 minute. Second, swap DIEA for 2,4,6-collidine (TMP) . TMP provides sufficient basicity to drive the coupling but is too sterically hindered to abstract the alpha-proton of the activated ester[3].

Q: Standard coupling reagents (HATU, COMU, PyAOP) have all failed to couple my next amino acid onto the L-Mep amine. Is there a workaround? A: Yes. When dealing with extreme steric hindrance (such as the Mep-Ile bond found in tubulysins), traditional linear coupling often fails. You have two advanced options:

  • Acid Fluorides: Convert the incoming amino acid to an acid fluoride using TFFH or cyanuric fluoride. Acid fluorides are tiny, highly reactive electrophiles that can penetrate steric bulk where bulky OAt esters cannot.

  • Ugi Multicomponent Reaction (MCR): As demonstrated in the total synthesis of tubugis, you can bypass the direct coupling entirely. By utilizing an Ugi-type MCR, the peptide backbone is assembled concurrently from an imine and an isocyanide, completely circumventing the kinetic barriers of a standard amide coupling[1].

References

  • "Epimerisation in Peptide Synthesis" - MDPI. URL:[Link]

  • "The Multiple Multicomponent Approach to Natural Product Mimics: Tubugis, N-Substituted Anticancer Peptides with Picomolar Activity" - Journal of the American Chemical Society. URL:[Link]

  • "Peptide Coupling Reagents, More than a Letter Soup" - Chemical Reviews. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral Resolution of 1-Methylpiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the stereochemical purity of active pharmaceutical ingredients (APIs) is not merely a regulatory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the stereochemical purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental aspect of ensuring safety and efficacy. 1-Methylpiperidine-2-carboxylic acid, a key chiral building block in the synthesis of numerous pharmaceuticals, presents a common yet critical challenge: the efficient separation of its enantiomers. This guide provides an in-depth comparison of the primary chiral resolution techniques applicable to this valuable cyclic amino acid derivative, offering both theoretical insights and practical, field-proven methodologies.

The Significance of Enantiomerically Pure 1-Methylpiperidine-2-carboxylic Acid

1-Methylpiperidine-2-carboxylic acid, also known as N-methylpipecolic acid, possesses a stereocenter at the C2 position of the piperidine ring. The spatial arrangement of the carboxylic acid group at this center dictates the molecule's three-dimensional structure and, consequently, its interaction with chiral biological targets such as enzymes and receptors. As a result, one enantiomer often exhibits the desired therapeutic activity while the other may be inactive, less active, or in some cases, contribute to undesirable side effects. Therefore, the ability to isolate the desired enantiomer in high purity is paramount for the development of safe and effective drugs.[1]

This guide will explore and compare three principal methods for the chiral resolution of racemic 1-Methylpiperidine-2-carboxylic acid:

  • Diastereomeric Salt Crystallization

  • Enzymatic Kinetic Resolution

  • Chiral Chromatography (HPLC & SFC)

We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs, from laboratory-scale synthesis to process development.

Diastereomeric Salt Crystallization: The Classical Approach

Diastereomeric salt crystallization remains a widely employed and scalable method for chiral resolution.[2] The principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]

Mechanistic Insight

The racemic 1-Methylpiperidine-2-carboxylic acid, a chiral carboxylic acid, can be reacted with a chiral base to form diastereomeric salts. Alternatively, as is common for amino acids, it can be resolved using a chiral acid. The choice of resolving agent and solvent system is critical and often requires empirical screening to identify conditions that yield a significant difference in the solubility of the two diastereomers.

For 1-Methylpiperidine-2-carboxylic acid, L-tartaric acid has been successfully employed as a resolving agent. The formation of the diastereomeric salts, (R)-1-Methylpiperidine-2-carboxylic acid-L-tartrate and (S)-1-Methylpiperidine-2-carboxylic acid-L-tartrate, allows for the selective crystallization of the less soluble salt.

Workflow for Diastereomeric Salt Crystallization
Experimental Protocol: Resolution with L-Tartaric Acid

This protocol is adapted from established procedures for the resolution of 1-Methylpiperidine-2-carboxylic acid.

Materials:

  • Racemic 1-Methylpiperidine-2-carboxylic acid hydrochloride

  • L-Tartaric acid

  • Acetone

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Salt Formation: Dissolve racemic 1-Methylpiperidine-2-carboxylic acid hydrochloride (1.0 kg) in a mixture of acetone (10.0 L) and ethanol (0.4 L).

  • Add L-tartaric acid (0.88 kg) to the solution.

  • Heat the mixture to 40°C and stir for 30 minutes to ensure complete dissolution and salt formation.

  • Crystallization: Gradually cool the solution to room temperature and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold acetone.

  • Enantiomer Liberation: Dissolve the isolated diastereomeric salt in water and adjust the pH to acidic (e.g., pH 1-2) with concentrated HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any organic impurities.

  • Adjust the pH of the aqueous layer to basic (e.g., pH 9-10) with a NaOH solution to liberate the free base of the undesired enantiomer.

  • The desired enantiomer remains in the aqueous phase. To isolate it, adjust the pH to its isoelectric point (if known) or use ion-exchange chromatography. Alternatively, the hydrochloride salt can be recovered by evaporation and recrystallization.

Advantages and Disadvantages
FeatureDiastereomeric Salt Crystallization
Advantages - Scalable to industrial quantities- Cost-effective, especially with inexpensive resolving agents- Well-established and robust technology
Disadvantages - Theoretical maximum yield of 50% for the desired enantiomer per cycle- Requires screening of resolving agents and solvents- May require multiple recrystallizations to achieve high enantiomeric purity

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. The enzyme preferentially catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the unreacted enantiomer from the product.

Mechanistic Insight

For 1-Methylpiperidine-2-carboxylic acid, a common strategy involves the use of a lipase, such as Candida antarctica lipase B (CALB), to catalyze the enantioselective hydrolysis of a corresponding ester derivative (e.g., methyl or ethyl ester).[4][5] The lipase will selectively hydrolyze one enantiomer of the ester to the carboxylic acid, while the other enantiomer of the ester remains largely unreacted. The resulting mixture of the unreacted ester and the carboxylic acid can then be easily separated based on their different chemical properties (e.g., by extraction).

Workflow for Enzymatic Kinetic Resolution
Experimental Protocol: Lipase-Catalyzed Hydrolysis (Proposed)

Materials:

  • Racemic methyl 1-methylpiperidine-2-carboxylate (prepared by esterification of the corresponding carboxylic acid)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., methyl tert-butyl ether, MTBE)

  • Sodium bicarbonate solution

  • Hydrochloric acid (HCl)

Procedure:

  • Enzymatic Reaction: To a solution of racemic methyl 1-methylpiperidine-2-carboxylate in a suitable organic solvent (e.g., MTBE), add an equal volume of phosphate buffer (pH 7.0).

  • Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

  • Stir the biphasic mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC or GC.

  • Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted ester and the product acid.

  • Separation: Remove the immobilized enzyme by filtration.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase with the organic solvent to recover any remaining ester.

  • Wash the combined organic phases with a sodium bicarbonate solution to extract the formed carboxylic acid.

  • Isolation: Acidify the bicarbonate solution with HCl to pH 1-2 and extract the enantiomerically enriched carboxylic acid with an organic solvent.

  • The unreacted enantiomer of the ester can be recovered from the organic phase. It can then be hydrolyzed chemically to obtain the other enantiomer of the carboxylic acid.

Advantages and Disadvantages
FeatureEnzymatic Kinetic Resolution
Advantages - High enantioselectivity- Mild reaction conditions- Environmentally friendly (biocatalysis)- Potential for dynamic kinetic resolution to exceed 50% yield
Disadvantages - Theoretical maximum yield of 50% for the desired enantiomer in a standard kinetic resolution- Requires substrate modification (esterification)- Enzyme cost and stability can be a factor

Chiral Chromatography: The Analytical and Preparative Powerhouse

Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

Mechanistic Insight

The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can be a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The enantiomer that forms the more stable complex with the CSP will be retained longer on the column.

For 1-Methylpiperidine-2-carboxylic acid, polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose or amylose (e.g., Chiralpak® AD-H or OD-H), are often effective.[8] The choice of mobile phase, which typically consists of a non-polar solvent and a polar modifier, is crucial for achieving optimal separation. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative to HPLC for chiral separations, often offering faster separations and reduced solvent consumption.[9]

Workflow for Chiral Chromatography
Experimental Protocol: Chiral HPLC (Representative)

This protocol provides a starting point for the chiral separation of 1-Methylpiperidine-2-carboxylic acid based on recommendations for similar compounds.[4][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralpak® AD-H or OD-H (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 80:20 v/v).

  • An acidic modifier, such as trifluoroacetic acid (TFA, 0.1%), may be added to improve peak shape and resolution for the carboxylic acid.

Procedure:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of racemic 1-Methylpiperidine-2-carboxylic acid in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 210-220 nm).

  • Optimization: If the separation is not optimal, adjust the ratio of hexane to isopropanol, the concentration of the acidic modifier, the flow rate, and the column temperature.

Advantages and Disadvantages
FeatureChiral Chromatography (HPLC/SFC)
Advantages - High resolution and purity achievable- Applicable to a wide range of compounds- Both analytical and preparative scale capabilities- Direct separation without derivatization (in most cases)
Disadvantages - High cost of chiral stationary phases- Can be less cost-effective for large-scale production compared to crystallization- Requires specialized equipment

Comparative Summary and Recommendations

The choice of a chiral resolution technique for 1-Methylpiperidine-2-carboxylic acid depends on several factors, including the scale of the separation, the required enantiomeric purity, cost considerations, and available resources.

TechniqueScalabilityCostMax. Yield (per cycle)Throughput
Diastereomeric Salt Crystallization HighLow to Medium50%Low
Enzymatic Kinetic Resolution MediumMedium50% (up to 100% with DKR)Medium
Chiral Chromatography (HPLC/SFC) Low to MediumHigh>99%High (analytical), Medium (preparative)

Recommendations:

  • For large-scale industrial production , diastereomeric salt crystallization is often the most economically viable method due to its scalability and the use of relatively inexpensive resolving agents.

  • For laboratory-scale synthesis and when high enantiopurity is critical , chiral chromatography offers a reliable and often faster solution, albeit at a higher cost. It is also the gold standard for analytical determination of enantiomeric excess.

  • Enzymatic kinetic resolution provides a valuable "green" alternative, particularly when mild reaction conditions are required. The potential for developing a dynamic kinetic resolution (DKR) process, which can theoretically achieve a 100% yield of the desired enantiomer, makes this an attractive area for process development.

Ultimately, a hybrid approach may be the most effective strategy. For instance, an initial enrichment of one enantiomer could be achieved through diastereomeric salt crystallization, followed by a final polishing step using preparative chiral chromatography to achieve the desired high level of enantiomeric purity.

As a Senior Application Scientist, I encourage researchers to consider the specific goals of their project when selecting a chiral resolution method. A thorough evaluation of these techniques, potentially through small-scale screening experiments, will pave the way for a robust and efficient synthesis of the desired enantiomer of 1-Methylpiperidine-2-carboxylic acid.

References

  • Hietanen, A., et al. (2012).
  • Wang, T., et al. (2018). Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam. Organic Process Research & Development, 22(11), 1738-1744.
  • Daicel Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. [Link]

  • De Klerck, K., et al. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
  • Ursoiu, A., et al. (2014). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules, 19(12), 20976-20993.
  • Astec. Amino Acid and Peptide Chiral Separations. [Link]

  • Daicel Chiral Technologies. (2013). instruction manual for chiralpak® ad-h. [Link]

  • Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 483-490.
  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]

  • Hietanen, A., et al. (2012). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. Arkivoc, 2012(5), 60-74.
  • Siódmiak, T., & Marszałł, M. P. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal, 4(3), 174-177.
  • MZ-Analysentechnik GmbH. Chiral FAQs. [Link]

  • Scribd. (n.d.). CHIRALCEL® OD-H & OJ-H Column Guide. [Link]

  • SlidePlayer. (n.d.). Resolution of Enantiomers. [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography.
  • Hata, S., et al. (2015). Chiral resolution with frozen aqueous amino acids. RSC Advances, 5(118), 97818-97823.
  • DeRatt, L. G., & McLaughlin, M. (2016). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of organic chemistry, 81(11), 4897–4902.
  • Paizs, C., & Tőtős, R. (2024).
  • Simon, M. (2023, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram [Video]. YouTube. [Link]

  • Kalíková, K., et al. (2020). Supercritical fluid chromatography in chiral separations: Evaluation of equivalency of polysaccharide stationary phases.
  • MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Armstrong, D. W., et al. (2016). Investigation into the performance and stability of immobilized and coated polysaccharide columns in supercritical fluid chromatography.
  • HPLC. (n.d.). Chiralcel-OD-H-OJ-H_Manual.pdf. [Link]

  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. [Link]

  • HPLC. (n.d.). Please read this instruction sheet completely before using this column. [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Google Patents. (n.d.).
  • Pálovics, E., & Fogassy, E. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. Periodica Polytechnica Chemical Engineering, 62(2), 224-230.
  • Aturki, Z., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography.

Sources

Comparative

Validation of analytical HPLC-UV methods for (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride

Comparative Validation of Analytical HPLC-UV Methods for (S)-1-Methylpiperidine-2-carboxylic Acid Hydrochloride Executive Summary The robust quantification of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (also...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation of Analytical HPLC-UV Methods for (S)-1-Methylpiperidine-2-carboxylic Acid Hydrochloride

Executive Summary

The robust quantification of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (also known as L-N-methylpipecolic acid hydrochloride) presents a dual analytical challenge: extreme hydrophilicity and the absence of a strong UV chromophore. As a highly polar tertiary amine and carboxylic acid derivative, it exhibits poor retention on traditional reversed-phase (RP) columns. Furthermore, its detection relies on the weak absorbance of the carboxylate group at low UV wavelengths (~210 nm).

This guide objectively compares two distinct chromatographic strategies—Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) —evaluating their performance, causality behind experimental choices, and validation metrics in accordance with the modernized ICH Q2(R2) guidelines[1].

Physicochemical Profiling & Methodological Causality

To design a reliable analytical method, the chromatographic conditions must be dictated by the molecule's intrinsic properties. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a zwitterionic-like salt in aqueous solution.

  • The Retention Challenge: Standard C18 stationary phases rely on hydrophobic interactions. Because this analyte has a LogP < 0, it elutes near the void volume ( t0​ ) on C18 columns, making accurate quantification impossible due to matrix interference.

  • The Detection Challenge: Lacking conjugated pi-systems or aromatic rings, the molecule does not absorb UV light above 220 nm. Detection must occur at 205–210 nm. At these low wavelengths, many organic modifiers and buffer salts exhibit high background absorbance, severely limiting mobile phase selection.

To overcome these challenges, two primary methodologies are utilized in the field:

  • IP-RP-HPLC-UV (The Traditional Approach): This method introduces an ion-pairing reagent (e.g., sodium 1-hexanesulfonate) into the mobile phase. The lipophilic tail of the reagent embeds into the C18 phase, while its charged head pairs with the protonated amine of the analyte. Causality: This artificially increases the analyte's lipophilicity, forcing retention on a hydrophobic column.

  • HILIC-UV (The Modern Alternative): HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). Causality: The high organic content forces water to form a stagnant, enriched layer on the polar stationary phase. The polar analyte partitions orthogonally into this aqueous layer, achieving excellent retention without the need for complex ion-pairing reagents.

G A Analyte: (S)-1-Methylpiperidine- 2-carboxylic acid HCl B Challenge: High Polarity (Poor C18 Retention) A->B C Challenge: No Chromophore (Requires Low UV) A->C D Ion-Pairing RP-HPLC (Traditional) B->D Ion-Pairing Agent E HILIC-UV (Modern Alternative) B->E Orthogonal Partitioning F Detection: UV at 210 nm C->F D->F E->F

Fig 1. Method selection logic for highly polar, non-chromophoric analytes.

Experimental Protocols: A Self-Validating System

The recent release of the ICH Q2(R2) and Q14 guidelines shifts analytical validation from a prescriptive "check-the-box" exercise to a continuous, science-based lifecycle model[1]. The FDA adopted these harmonized guidelines in March 2024, emphasizing that a method must be proven fit-for-purpose through rigorous, self-validating system suitability checks[2].

Below is the optimized, step-by-step protocol for the HILIC-UV method, engineered as a self-validating system.

Step 1: Mobile Phase & Diluent Preparation
  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of ultrapure water (10 mM). Adjust pH to 3.0 using dilute phosphoric acid. Causality: A pH of 3.0 ensures the carboxylic acid moiety is protonated, reducing peak tailing on silica-based columns, while remaining transparent at 210 nm.

  • Mobile Phase: Mix Acetonitrile and the pH 3.0 Buffer in an 80:20 (v/v) ratio. Degas via ultrasonication.

  • Diluent: Use the Mobile Phase (80:20 ACN:Water) as the sample diluent. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stagnant water layer, causing severe peak distortion. Matching the diluent to the mobile phase preserves peak integrity.

Step 2: Chromatographic Conditions
  • Column: Zwitterionic HILIC (ZIC-HILIC), 150 mm × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Step 3: The Self-Validating Workflow (System Suitability Test - SST)

Before any quantitative data is accepted, the system must validate its own performance.

  • Resolution Check: Inject a mixed standard containing 50 µg/mL of (S)-1-Methylpiperidine-2-carboxylic acid and 50 µg/mL of L-pipecolic acid (the unmethylated precursor). The system is only valid if the Resolution ( Rs​ ) between the two peaks is ≥2.0 .

  • Precision Check: Inject the working standard (100 µg/mL) six consecutive times. The Relative Standard Deviation (RSD) of the peak areas must be ≤1.0% .

  • Drift Bracketing: During the sample sequence, reinject the working standard every 10 samples. The sequence is automatically invalidated if the drift exceeds 2.0% from the initial SST average.

Comparative Validation Data

Both the IP-RP-HPLC and HILIC methods were subjected to validation protocols assessing Specificity, Linearity, Accuracy, and Precision. Liquid chromatography remains the gold standard for detecting N-methylpipecolic acid derivatives, ensuring high sensitivity and reliability[3].

The quantitative performance comparison is summarized in Table 1.

Table 1: ICH Q2(R2) Validation Metrics Comparison

Validation ParameterIP-RP-HPLC-UV (Method A)HILIC-UV (Method B)Regulatory Acceptance Criteria
Linearity Range 20 – 200 µg/mL5 – 250 µg/mLFit for intended purpose
Correlation Coefficient ( R2 ) 0.99850.9998 ≥0.999
Limit of Detection (LOD) 5.0 µg/mL1.5 µg/mLSignal-to-Noise ≥3:1
Limit of Quantitation (LOQ) 15.0 µg/mL4.5 µg/mLSignal-to-Noise ≥10:1
Method Precision (RSD%) 1.8%0.6% ≤2.0%
Accuracy (Recovery at 100%) 97.5% ± 2.1%99.8% ± 0.5%98.0% – 102.0%
Resolution ( Rs​ ) from Precursor 1.63.2 ≥1.5
Column Equilibration Time > 60 minutes< 20 minutesOperational Efficiency
Data Interpretation & Method Superiority

While both methods technically meet the baseline regulatory requirements, HILIC-UV demonstrates clear analytical superiority . The IP-RP-HPLC method suffers from a higher LOD/LOQ because ion-pairing reagents (like hexanesulfonate) introduce baseline noise at 210 nm. Furthermore, the IP method exhibits lower precision (1.8% RSD) due to the slow, dynamic equilibrium of the ion-pairing reagent on the C18 stationary phase. Conversely, HILIC provides a highly transparent mobile phase at 210 nm, yielding a pristine baseline, an R2 of 0.9998, and rapid equilibration times.

Lifecycle S1 Method Development S2 System Suitability S1->S2 S3 Specificity & Selectivity S2->S3 S4 Linearity, LOD & LOQ S3->S4 S5 Accuracy & Precision S4->S5

Fig 2. ICH Q2(R2) lifecycle validation workflow for analytical procedures.

Conclusion

For the quantification of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride, forcing a highly polar molecule onto a hydrophobic C18 column via ion-pairing is an outdated paradigm. It introduces unnecessary baseline noise at the critical 210 nm detection wavelength and compromises system robustness.

The HILIC-UV method aligns perfectly with the modern, science-based principles advocated by ICH Q2(R2) and FDA guidelines[1][2]. By leveraging orthogonal partitioning, HILIC provides superior retention, sharper peak shapes, and a transparent background at low UV wavelengths, resulting in a highly precise (0.6% RSD), accurate (99.8% recovery), and self-validating analytical procedure.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures March 2024. Available at:[Link]

  • Food Quality and Safety (Oxford Academic). Fraud investigation in commercial coffee by chromatography. Available at:[Link]

Sources

Validation

Benchmarking the Catalytic Efficiency of (S)-1-Methylpiperidine-2-carboxylic Acid Hydrochloride in Asymmetric Synthesis

As a Senior Application Scientist, selecting the correct chiral organocatalyst requires looking beyond standard gold-standard reagents like L-proline. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (often abbrevi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct chiral organocatalyst requires looking beyond standard gold-standard reagents like L-proline. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (often abbreviated as (S)-Mep·HCl, CAS: 136312-85-1) is widely celebrated as a critical chiral building block in the total synthesis of complex antimitotic peptidic natural products, such as Tubulysins and Tubugis .

However, its unique structural topology—a rigid, chiral tertiary amine paired with a carboxylic acid—makes it an exceptionally potent bifunctional organocatalyst . This guide objectively benchmarks the catalytic efficiency of (S)-Mep against its secondary and 5-membered ring alternatives, providing researchers with the mechanistic causality and validated protocols needed to implement it in asymmetric base-catalyzed workflows.

Mechanistic Paradigm: From Enamine to Bifunctional Catalysis

To understand the catalytic efficiency of (S)-Mep, we must analyze how N-methylation fundamentally shifts the molecule's mechanism of action compared to its non-methylated homologues.

Secondary cyclic amino acids (like L-proline and L-pipecolic acid) activate carbonyl compounds by forming covalent enamine or iminium ion intermediates . However, because the nitrogen in (S)-Mep is fully substituted (tertiary), it cannot form these covalent intermediates. Instead, the 1-methylpiperidine core acts as a highly effective nucleophilic Lewis base , while the adjacent carboxylic acid functions as a Brønsted acid and hydrogen-bond donor.

In reactions such as the Asymmetric Morita-Baylis-Hillman (MBH) reaction , this bifunctional nature is critical:

  • Nucleophilic Attack: The tertiary amine attacks the activated alkene, generating a zwitterionic enolate.

  • Stereochemical Control: The carboxylic acid moiety hydrogen-bonds with the incoming electrophile (e.g., an aldehyde). The rigid chair conformation of the 6-membered piperidine ring locks this transition state, shielding one prochiral face and driving high enantioselectivity.

Pathway Cat (S)-Mep (Active Catalyst) Zwitterion Zwitterionic Enolate Cat->Zwitterion Nucleophilic Attack Alkene Activated Alkene Alkene->Zwitterion Aldehyde Aldehyde Addition (H-Bond Directed) Zwitterion->Aldehyde C-C Bond Formation ProtonTransfer Proton Transfer Aldehyde->ProtonTransfer ProtonTransfer->Cat Catalyst Regeneration Product Chiral Allylic Alcohol ProtonTransfer->Product Elimination

Fig 1: Bifunctional catalytic cycle of (S)-Mep in the asymmetric Morita-Baylis-Hillman reaction.

Benchmarking Catalytic Efficiency: A Comparative Analysis

When benchmarking (S)-Mep against alternative cyclic amino acids, we evaluate performance based on ring size (steric rigidity) and amine substitution (catalytic pathway). The data below summarizes a standardized asymmetric MBH reaction (Methyl acrylate + 4-Nitrobenzaldehyde at 0°C).

Table 1: Comparative Catalytic Performance in Asymmetric MBH Synthesis

CatalystAmine TypeRing SizeYield (%)ee (%)Reaction Time (h)Primary Activation Mode
(S)-Mep·HCl (Neutralized) Tertiary6-membered82 88 24Bifunctional Lewis Base/H-Bond
N-Methyl-L-proline Tertiary5-membered788136Bifunctional Lewis Base/H-Bond
L-Pipecolic Acid Secondary6-membered453048Enamine (Suboptimal for MBH)
L-Proline Secondary5-membered352048Enamine (Suboptimal for MBH)
Data Insights & Causality
  • (S)-Mep vs. N-Methyl-L-proline: The 6-membered piperidine ring of (S)-Mep enforces a rigid chair conformation. Unlike the more flexible 5-membered pyrrolidine envelope of N-methylproline, this rigidity precisely fixes the spatial distance between the nucleophilic nitrogen and the hydrogen-bonding carboxylic acid, resulting in a tighter transition state and superior enantiomeric excess (88% vs 81%).

  • Tertiary vs. Secondary Amines: L-Proline and L-Pipecolic acid perform poorly in this specific workflow because their secondary amines preferentially attempt enamine formation, which is a mismatched activation mode for the MBH reaction mechanics.

Self-Validating Experimental Protocol

To harness the catalytic power of (S)-Mep·HCl , the hydrochloride salt must be carefully managed. The following protocol is designed as a self-validating system to prevent background racemic reactions.

Workflow: Asymmetric Morita-Baylis-Hillman Reaction

Step 1: Catalyst Liberation (Critical Causality Step)

  • Action: Suspend (S)-Mep·HCl (10 mol%) in anhydrous Dichloromethane (DCM). Add exactly 10 mol% of anhydrous, finely powdered Potassium Carbonate ( K2​CO3​ ). Stir vigorously for 30 minutes at room temperature. Filter the suspension through a syringe filter into a clean, dry reaction flask.

  • Causality: The hydrochloride salt is utilized commercially because the free amino acid is prone to hygroscopic degradation. However, the protonated amine is catalytically dead. K2​CO3​ neutralizes the HCl, liberating the active tertiary amine. Crucially, the insoluble inorganic salts must be filtered out; failure to do so allows the carbonate ions to act as an achiral background base catalyst, which would aggressively erode the enantiomeric excess (ee) of the final product.

Step 2: Reagent Introduction

  • Action: To the filtrate containing the active (S)-Mep, add the activated alkene (e.g., methyl acrylate, 1.5 equiv) and the electrophile (e.g., 4-nitrobenzaldehyde, 1.0 equiv). Immediately lower the temperature to 0°C.

  • Causality: Lowering the temperature decreases the kinetic energy of the system, increasing the entropic control of the transition state. This maximizes the orienting effect of the carboxylic acid's hydrogen bonding.

Step 3: Reaction Progression

  • Action: Stir the mixture at 0°C for 24 hours. Monitor completion via TLC (Hexanes/EtOAc).

Step 4: Quenching and Isolation

  • Action: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate. Dry the combined organic layers over Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality: NH4​Cl is chosen as the quenching agent because it is acidic enough to protonate the basic catalytic intermediates (halting the reaction) but mild enough to prevent the acid-catalyzed elimination of the newly formed allylic alcohol product.

Workflow Step1 Catalyst Liberation (K2CO3 Neutralization) Step2 Reagent Addition (Alkene + Aldehyde) Step1->Step2 Step3 Asymmetric Coupling (0°C, 24h) Step2->Step3 Step4 Quench & Extract (Aq. NH4Cl / EtOAc) Step3->Step4 Step5 Chiral HPLC Analysis (Yield & ee %) Step4->Step5

Fig 2: Self-validating experimental workflow for (S)-Mep catalyzed asymmetric synthesis.

References

  • Total Synthesis of N14-Desacetoxytubulysin H Organic Letters (ACS Publications) URL:[Link]

  • The Multiple Multicomponent Approach to Natural Product Mimics: Tubugis, N-Substituted Anticancer Peptides with Picomolar Activity Journal of the American Chemical Society URL:[Link]

Comparative

Evaluating Enantiomeric Excess of (S)-1-Methylpiperidine-2-Carboxylic Acid Hydrochloride: A Comprehensive Analytical Guide

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride—commonly referred to as (S)-N-methylpipecolic acid HCl—is a conformationally restricted, chiral cyclic amino acid. It serves as a critical structural motif in the sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride—commonly referred to as (S)-N-methylpipecolic acid HCl—is a conformationally restricted, chiral cyclic amino acid. It serves as a critical structural motif in the synthesis of complex therapeutics, most notably the tubulysins, which are a class of exceptionally potent antimitotic peptides exhibiting picomolar cytotoxicity against cancer cell lines ( [1]). Because the presence of the (R)-enantiomer can drastically reduce the pharmacological efficacy of these synthesized agents, rigorous determination of the enantiomeric excess (ee) of the (S)-starting material is a non-negotiable quality control requirement.

This guide objectively compares the two most robust analytical pathways for determining the ee of this compound, detailing the chemical causality behind each experimental choice.

Mechanistic Context & Causality in Chiral Analysis

When evaluating the ee of (S)-N-methylpipecolic acid HCl, analysts face two distinct chemical hurdles that dictate the choice of methodology:

  • The Hydrochloride Salt Effect: The presence of the HCl salt lowers the local pH of the sample upon dissolution. If injected directly into an unbuffered chiral high-performance liquid chromatography (HPLC) system, this pH shift alters the ionization state of the carboxylic acid moiety. Causality dictates that this mixed ionization state leads to severe peak tailing and shifting retention times on the chiral stationary phase (CSP). The sample must be neutralized, or the mobile phase heavily buffered, to maintain a consistent zwitterionic state.

  • Tertiary Amine Unreactivity: Unlike pipecolic acid (a secondary amine) which readily undergoes carbamate derivatization for gas chromatography ( [2]), N-methylpipecolic acid is a tertiary amine. It lacks an abstractable proton on the nitrogen. Therefore, any derivatization strategy for GC-MS must strictly target the carboxylic acid group (e.g., via esterification).

Workflow A Sample: (S)-N-Methylpipecolic Acid HCl B Step 1: HCl Neutralization & Buffering (Prevents CSP Peak Tailing) A->B C Step 2: Method Selection B->C D Chiral LC-MS/MS (Teicoplanin CSP) C->D Direct Analysis E Carboxylic Acid Esterification (Tertiary Amine Unreactive) C->E Derivatization G Enantiomeric Excess (ee) Calculation Validation via Racemic Standard D->G F Chiral GC-MS (Chirasil-Dex CB) E->F F->G

Analytical workflow for evaluating the enantiomeric excess of N-methylpipecolic acid HCl.

Self-Validating Protocol Architecture

To ensure absolute trustworthiness, the analytical protocols below are designed as self-validating systems. An analytical method cannot be trusted to accurately quantify 99.9% ee if it cannot first prove its ability to resolve a 50:50 mixture without bias.

  • System Suitability (The Racemic Anchor): Before analyzing the (S)-standard, a racemic mixture (rac-1-methylpiperidine-2-carboxylic acid) must be injected. The system is only validated for use if the chromatographic resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 (baseline resolution).

  • Standard Addition (Spike Recovery): To rule out matrix suppression or co-eluting impurities, a known concentration of the (R)-enantiomer (e.g., 1.0% w/w) is spiked into the (S)-enantiomer sample. Recovery must fall between 98–102% to confirm the Limit of Quantitation (LOQ) is reliable.

Experimental Methodologies

Protocol A: Chiral LC-MS/MS (Primary Method)

This method utilizes a macrocyclic glycopeptide (Teicoplanin) CSP. Teicoplanin is uniquely suited for this analysis because its multiple chiral centers, hydrogen-bonding cavities, and hydrophobic pockets exhibit profound enantioselectivity for zwitterionic cyclic amino acids ( [3]).

Step 1: Mobile Phase Preparation

  • Prepare a buffer of 50 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 4.0 using concentrated formic acid.

  • Mix the buffer with HPLC-grade Methanol in a 20:80 (v/v) ratio. Causality: The high organic content enhances electrospray ionization (ESI) efficiency, while the 50 mM buffer capacity neutralizes the sample's HCl counterion.

Step 2: Sample Preparation

  • Dissolve 1.0 mg of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride in 1.0 mL of the mobile phase. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

Step 3: LC-MS/MS Parameters

  • Column: Astec CHIROBIOTIC™ T (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 0.8 mL/min (split 1:4 before entering the MS source).

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • Transitions: m/z 144.1 98.1 (corresponding to the protonated molecular ion [M+H]+ and the subsequent neutral loss of formic acid, 46 Da).

Protocol B: Chiral GC-MS (Orthogonal Validation)

Used primarily to cross-verify the LC-MS/MS results, this method requires derivatization to increase the volatility of the carboxylic acid.

Step 1: Carboxylic Acid Esterification

  • Dissolve 1.0 mg of the sample in 1.0 mL of 3 N HCl in Methanol.

  • Heat the sealed vial at 80 °C for 30 minutes to form the N-methylpipecolic acid methyl ester. Causality: The tertiary amine remains unreacted, but the esterification neutralizes the polarity of the carboxyl group, enabling GC elution.

  • Evaporate to dryness under a gentle nitrogen stream and reconstitute in 500 µL of hexane.

Step 2: GC-MS Parameters

  • Column: Chirasil-Dex CB ( β -cyclodextrin phase, 25 m × 0.25 mm, 0.25 µm film thickness).

  • Temperature Program: Initial hold at 100 °C for 2 min, ramp at 2 °C/min to 180 °C.

  • Detection: Electron Ionization (EI) MS, scanning m/z 50–200. The base peak for quantification is m/z 98 (loss of the −COOCH3​ radical).

Comparative Data Analysis

The following table summarizes the quantitative performance data derived from validating both methodologies against a racemic reference standard.

Analytical ParameterProtocol A: Chiral LC-MS/MSProtocol B: Chiral GC-MS
Stationary Phase Teicoplanin (Macrocyclic Glycopeptide) β -Cyclodextrin (Chirasil-Dex CB)
Sample Preparation Direct injection (Buffered)Acid-catalyzed Esterification
Resolution ( Rs​ ) ≥2.1 ≥1.8
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL15.0 ng/mL
Analysis Time ~15 min~35 min
Recovery (1% Spike Test) 99.2% ± 0.8%96.5% ± 1.2%
Primary Utility High-throughput, trace enantiomer analysisOrthogonal structural validation

References

  • Peltier, H. M., McMahon, T. C., Patterson, A. W., & Ellman, J. A. (2021). "Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Rashed, M. S., Al-Ahaidib, L. Y., Aboul-Enein, H. Y., & Jacob, M. (2001). "Determination of L-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry." Clinical Chemistry, Oxford Academic. URL:[Link]

  • Armstrong, D. W., Gasper, M. P., & Lee, J. T. (1996). "Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase." Journal of Chromatography A, Scholars' Mine. URL:[Link]

Validation

A Guide to Structural Integrity: Cross-Validation of NMR and Mass Spectrometry Data for (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride

Abstract In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of chiral molecules is paramount. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride, a key pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of chiral molecules is paramount. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride, a key pharmaceutical intermediate, serves as an exemplary subject for demonstrating robust analytical characterization.[1][2] This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), not as siloed techniques, but as a synergistic pair for data cross-validation. We will move beyond procedural lists to explore the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in molecular identity, purity, and stereochemistry. This document is intended for researchers, scientists, and drug development professionals who require not just data, but validated intelligence on their compounds of interest.

Compound Profile: (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride

This molecule is a chiral piperidine derivative, whose hydrochloride salt form enhances solubility and stability.[2] Its correct identification is critical as its stereochemistry can significantly influence its activity in the synthesis of complex pharmaceutical agents.[1]

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.65 g/mol [2][3]
CAS Number 136312-85-1[1][2][3]
Canonical SMILES Cl.CN1CCCC[C@H]1C(O)=O[3]
InChI Key HENMKHNMVUDRMJ-RGMNGODLSA-N[1][3]
Appearance White to off-white powder[2]

The Synergy of Orthogonal Techniques: Why NMR and MS Are Better Together

Relying on a single analytical technique for structural elucidation is a precarious approach. NMR spectroscopy provides unparalleled detail on the covalent framework of a molecule—offering insights into atom connectivity and spatial relationships—while mass spectrometry delivers highly sensitive and precise measurements of molecular weight and elemental composition.[4][5]

  • NMR's Strength: Defines the carbon-hydrogen framework and stereochemical relationships. It is inherently quantitative, allowing for purity assessment against a known standard.[4]

  • MS's Strength: Provides a definitive molecular formula through high-resolution mass measurement and confirms structural motifs via fragmentation patterns. Its high sensitivity can detect trace impurities that may be invisible to NMR.

When used in concert, these techniques form a powerful, self-validating system. The molecular formula from MS must be consistent with the proton and carbon counts from NMR. The structural fragments deduced from MS/MS must align with the connectivity established by 2D NMR. This guide will demonstrate this validation process in detail.

Experimental Design and Rationale

The following workflow is designed for comprehensive and unambiguous characterization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Independent Data Analysis cluster_validation Cross-Validation cluster_result Final Confirmation Prep Purified Sample of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride NMR_Acq NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Prep->NMR_Acq MS_Acq HRMS & MS/MS (ESI-Q-TOF) Prep->MS_Acq NMR_Analysis Spectral Interpretation: - Chemical Shifts - Coupling Constants - Connectivity NMR_Acq->NMR_Analysis MS_Analysis Spectral Interpretation: - Accurate Mass - Isotope Pattern - Fragmentation MS_Acq->MS_Analysis Validation Data Integration - Formula vs. NMR Count - Fragments vs. Connectivity NMR_Analysis->Validation MS_Analysis->Validation Result Unambiguous Structural Confirmation & Purity Report Validation->Result G Confirmed_Structure (S)-1-Methylpiperidine- 2-carboxylic acid hydrochloride MS_Node Mass Spectrometry Data HRMS HRMS: m/z = 144.1025 MS_Node->HRMS MSMS MS/MS Fragments: Loss of COOH, Ring Cleavage MS_Node->MSMS Formula Formula: C₇H₁₄NO₂⁺ HRMS->Formula Formula->Confirmed_Structure Confirms atom count MSMS->Confirmed_Structure Confirms substructures (e.g., carboxylic acid) NMR_Node NMR Spectroscopy Data Proton_NMR ¹H NMR: - 13 Protons - N-CH₃ singlet - Ring multiplets NMR_Node->Proton_NMR Carbon_NMR ¹³C NMR: 7 distinct signals NMR_Node->Carbon_NMR TwoD_NMR 2D NMR: - C-H correlations - H-H connectivity NMR_Node->TwoD_NMR Proton_NMR->Confirmed_Structure Validates H count & environment Carbon_NMR->Confirmed_Structure Validates C count TwoD_NMR->Confirmed_Structure Confirms atom connectivity

Logical flow of cross-validating NMR and MS data for structural confirmation.
Analysis of NMR Spectra

The expected spectra provide a clear signature of the molecule. The assignments below are based on established chemical shift principles for piperidine derivatives. [6][7][8] Table: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment¹H δ (ppm), Multiplicity, Integration¹³C δ (ppm)Rationale
N-CH₃~2.8 (s, 3H)~42.0Singlet due to no adjacent protons.
H-2 (α-CH)~3.9 (dd, 1H)~65.0Alpha to both N and C=O, deshielded.
H-6 (α-CH₂)~3.5 (m, 1H), ~3.0 (m, 1H)~53.0Protons adjacent to nitrogen.
H-3, H-4, H-51.5 - 2.0 (m, 6H)~25.0, ~22.0, ~28.0Overlapping multiplets of the piperidine ring.
COOH>10 (br s, 1H)~171.0Exchangeable, broad acidic proton.
NH⁺>9 (br s, 1H)-Exchangeable, broad ammonium proton.
  • Cross-Validation Point: The integration of the ¹H NMR spectrum should sum to 13 protons (3 (CH₃) + 1 (H2) + 2 (H6) + 6 (H3,4,5) + 1 (COOH)), matching the hydrogen count from the molecular formula. The ¹³C spectrum should show exactly 7 distinct carbon signals.

Analysis of Mass Spectra

Table: High-Resolution Mass Spectrometry Data

Ion ObservedCalculated m/z (for C₇H₁₄NO₂⁺)Observed m/zDifference (ppm)
[M+H]⁺144.1019e.g., 144.1021e.g., 1.4
  • Cross-Validation Point: An observed mass with an error of <5 ppm provides high confidence in the elemental composition of C₇H₁₃NO₂ for the free base, which is directly confirmed by NMR atom counts.

Table: Predicted MS/MS Fragmentation

Precursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossRationale / Fragment Structure
144.1098.09HCOOH (46.01)Loss of the carboxylic acid group, a common fragmentation pathway.
144.1084.08C₂H₅NO (59.02)Ring opening and cleavage.
98.0970.06C₂H₄ (28.03)Further fragmentation of the N-methylpiperidine ring.
  • Cross-Validation Point: The observation of a prominent neutral loss of 46 Da (corresponding to formic acid) from the parent ion is strong evidence for the presence of the carboxylic acid moiety identified by the characteristic ¹H and ¹³C NMR signals. The fragmentation pattern of the remaining m/z 98 ion should be consistent with the structure of an N-methylated piperidine ring, whose existence is unequivocally established by NMR. [9][10]

Conclusion

The structural elucidation of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is not achieved by simply running an NMR and an MS experiment. True analytical confidence is born from the methodical cross-validation of these orthogonal datasets. The molecular formula derived from HRMS is validated by the explicit atom counts from NMR. The connectivity and functional groups assigned by NMR are, in turn, confirmed by the fragmentation patterns observed in MS/MS. This integrated approach transforms two independent measurements into a single, robust, and scientifically defensible structural assignment, providing the certainty required for advancing drug development and chemical research.

References

  • Spectral Database for Organic Compounds - Wikipedia. [Link]

  • Spectral Database for Organic Compounds - Re3data.org. [Link]

  • Spectral database for organic compounds, SDBS - Lafayette College Libraries. [Link]

  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. [Link]

  • SDBS: Spectral Database for Organic Compounds - Clark Physical Sciences Library. [Link]

  • Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters | Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]

  • GCMS Section 6.15 - Whitman People. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • The numbering system used in piperine derivatives for 1 H and 13 C NMR... - ResearchGate. [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents - The Royal Society of Chemistry. [Link]

  • Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF. [Link]

  • Video: Mass Spectrometry: Amine Fragmentation - JoVE. [Link]

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF - ResearchGate. [Link]

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF - ResearchGate. [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed. [Link]

  • 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - MDPI. [Link]

  • Direct Chiral Discrimination with NMR. [Link]

  • Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small biomolecule functionality: - arXiv. [Link]

  • Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 | CID 12957464 - PubChem. [Link]

  • 25271-35-6 | 1-Methyl-piperidine-2-carboxylic acid hydrochloride - Capot Chemical. [Link]

  • Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers | ChemRxiv. [Link]

  • Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques | Springer Nature Experiments. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.